5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXHWZHCSSQBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418332 | |
| Record name | 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502141-03-9 | |
| Record name | 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid (CAS 502141-03-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, identified by CAS number 502141-03-9, is a heterocyclic organic compound featuring a fused pyrrole and pyrazine ring system. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The pyrrolopyrazine core is recognized as a "privileged scaffold," meaning it is capable of binding to multiple biological targets. This guide provides a comprehensive overview of the known properties, potential applications, and suppliers of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 502141-03-9 | [1][2] |
| Molecular Formula | C₇H₅N₃O₂ | [3] |
| Molecular Weight | 163.14 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | Room Temperature |
Molecular Structure:
Caption: 2D structure of this compound.
Potential Biological Activity and Therapeutic Applications
While specific biological data for this compound is not extensively detailed in publicly available literature, the broader class of pyrrolopyrazine derivatives has been the subject of significant investigation. Research indicates that compounds containing the 5H-pyrrolo[2,3-b]pyrazine scaffold are particularly promising as kinase inhibitors [4]. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of pyrrolopyrazine have also shown a range of other biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, and antitumor effects[4]. The carboxylic acid moiety on this compound provides a valuable handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore these potential therapeutic applications.
Hypothesized Mechanism of Action (as a Kinase Inhibitor):
The nitrogen-rich heterocyclic core of this compound can participate in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases. By occupying this site, the molecule can prevent the binding of ATP, thereby inhibiting the kinase's ability to phosphorylate its downstream targets and disrupting the associated signaling pathway.
Caption: Proposed mechanism of kinase inhibition.
Synthesis and Chemical Reactivity
The carboxylic acid group of this compound is a key functional group that allows for a variety of chemical transformations. It can be readily converted to esters, amides, and other derivatives, making it a versatile building block for creating a diverse range of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting. The following hazard statements and precautionary measures are noted:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It is imperative to consult the Safety Data Sheet (SDS) from the specific supplier before handling this compound.
Suppliers
This compound is available from several chemical suppliers that specialize in providing compounds for research and development. A list of potential suppliers is provided below. It is recommended to contact these suppliers directly for the most up-to-date information on availability, purity, and pricing.
-
Sigma-Aldrich
-
Achmem[5]
-
Wuhan ariel chemical Co., LTD.[1]
-
Shanghai Jian Chao Chemical Technology Co., Ltd.[1]
-
Lanzhou Kangyuxin Biotechnology Co., Ltd.[1]
-
Hefei TNJ Chemical Industry Co.,Ltd.[1]
-
Nanjing Feihao Technology Co., Ltd.[1]
Conclusion
This compound represents a valuable chemical entity for researchers and drug development professionals. Its pyrrolopyrazine core is a well-established pharmacophore, particularly in the context of kinase inhibition. While specific biological data and detailed synthetic protocols for this particular molecule require further investigation, its availability from commercial suppliers and the versatility of its carboxylic acid functionality make it an attractive starting point for the design and synthesis of novel therapeutic agents. As with any research chemical, proper safety precautions must be observed during handling and use.
References
A Tale of Two Scaffolds: A Senior Application Scientist's Guide to 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid and 7-Deazapurine Scaffolds in Modern Drug Discovery
Executive Summary
In the landscape of contemporary medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of success in any drug discovery program. This guide provides an in-depth comparative analysis of two structurally related, yet electronically and functionally distinct, heterocyclic systems: the 5H-pyrrolo[2,3-b]pyrazine core, with a specific focus on its 7-carboxylic acid derivative, and the well-established 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuanced chemical properties, synthesis, and therapeutic applications of these important pharmacophores. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower your research and development endeavors.
Introduction: The Strategic Importance of Scaffold Selection
The purine core is a cornerstone of life, forming the basis of nucleosides, signaling molecules, and a vast array of enzymatic cofactors. Consequently, purine analogs have been a fertile ground for the development of therapeutics that can modulate these fundamental biological processes. The 7-deazapurine scaffold, where the nitrogen at position 7 of the purine ring is replaced by a carbon, represents a "privileged scaffold" in medicinal chemistry.[1][2] This seemingly subtle modification dramatically alters the electronic properties and metabolic stability of the molecule, opening up new avenues for therapeutic intervention.[1][2]
More recently, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a versatile platform, particularly in the realm of kinase inhibition.[3][4][5] This guide will dissect the similarities and differences between these two scaffolds, with a particular emphasis on 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a derivative that introduces a key functional handle for further chemical elaboration.
Comparative Analysis of Core Scaffolds
A fundamental understanding of the physicochemical properties of each scaffold is paramount to predicting their behavior in biological systems and guiding rational drug design.
Electronic Properties and Reactivity
The replacement of the N7 atom in purines with a carbon atom in 7-deazapurines renders the five-membered ring more electron-rich.[1][2] This has profound implications for its interaction with biological targets, potentially enhancing π-π stacking and cation-π interactions. Furthermore, the C7 position provides a valuable vector for substitution, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[1][2]
In contrast, the 5H-pyrrolo[2,3-b]pyrazine scaffold, while also a bicyclic aromatic system, possesses a different electronic distribution due to the arrangement of nitrogen atoms in the pyrazine ring. This can influence its hydrogen bonding capabilities and overall polarity. The presence of the carboxylic acid group in this compound introduces a strong electron-withdrawing group and a potential site for salt formation or covalent modification.
Table 1: Comparative Physicochemical Properties
| Property | 7-Deazapurine Scaffold | 5H-pyrrolo[2,3-b]pyrazine Scaffold | This compound |
| Core Structure | Pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-b]pyrazine | Pyrrolo[2,3-b]pyrazine with a COOH at C7 |
| Molecular Formula | C6H5N3 | C6H5N3[6] | C7H5N3O2 |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol [6] | 163.13 g/mol [7] |
| Key Electronic Feature | Electron-rich pyrrole ring[1][2] | Modulated by pyrazine nitrogens | Electron-withdrawing COOH group |
| Primary Site for Substitution | C7 position[1][2] | Various positions, depending on synthesis | Carboxylic acid for amide coupling, etc. |
Biological Implications of Structural Differences
The 7-deazapurine scaffold's resemblance to natural purines allows its derivatives to act as effective mimics in various biological pathways.[8] This has led to the development of potent antiviral and anticancer agents that interfere with nucleic acid synthesis and cellular signaling.[1][2][9] The ability to functionalize the C7 position has been extensively exploited to enhance target binding and overcome resistance mechanisms.[1][2]
The 5H-pyrrolo[2,3-b]pyrazine scaffold has demonstrated significant promise as a hinge-binding motif in kinase inhibitors.[3][5] The arrangement of nitrogen atoms in the pyrazine ring can form crucial hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor. The addition of a carboxylic acid at the 7-position offers a strategic advantage for creating derivatives that can form additional interactions with the target protein or be conjugated to other molecules.
Synthesis Strategies and Methodologies
The synthetic accessibility of a scaffold is a key consideration in any drug discovery campaign. Both 7-deazapurine and 5H-pyrrolo[2,3-b]pyrazine scaffolds can be constructed through various synthetic routes.
General Synthesis of 7-Deazapurine Scaffolds
A common and versatile approach to the synthesis of 7-deazapurine nucleosides involves the glycosylation of a pre-formed 7-deazapurine base.[10] Alternatively, palladium-catalyzed cross-coupling reactions on halogenated precursors have proven to be highly effective for introducing diverse substituents at the C6 and C7 positions.[11]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling for 6-Aryl-7-Deazapurine Ribonucleosides
This protocol is adapted from established methods for the synthesis of 6-(het)aryl-7-deazapurine ribonucleosides.[11]
-
Starting Material: Protected 6-chloro-7-deazapurine ribonucleoside.
-
Reaction Setup: To a solution of the starting material in a suitable solvent (e.g., a mixture of dioxane and water), add the desired (het)arylboronic acid (1.2-1.5 equivalents).
-
Catalyst and Base: Add a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), and a base, typically Na2CO3 or K2CO3.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Remove the protecting groups using standard conditions (e.g., TBAF for silyl ethers, methanolic ammonia for acyl groups).
-
Final Purification: Purify the final product by column chromatography on silica gel to yield the desired 6-aryl-7-deazapurine ribonucleoside.
Diagram: Synthetic Workflow for 7-Deazapurine Derivatives
Caption: General workflow for the synthesis of functionalized 7-deazapurine derivatives.
Synthesis of 5H-pyrrolo[2,3-b]pyrazine Derivatives
The synthesis of the 5H-pyrrolo[2,3-b]pyrazine core often involves the condensation of a substituted pyrrole with a diamine or a related pyrazine precursor.[12] Palladium-catalyzed heteroannulation is another powerful method for constructing this scaffold.[12] The introduction of the 7-carboxylic acid functionality can be achieved through various strategies, including the use of a pyrrole-2-carboxaldehyde as a starting material.[13]
Experimental Protocol: Synthesis of a 5H-pyrrolo[2,3-b]pyrazine Kinase Inhibitor Scaffold
This protocol is a generalized representation based on synthetic strategies for pyrrolo[2,3-b]pyrazine derivatives.[3][14]
-
Starting Material: 3-bromo-5H-pyrrolo[2,3-b]pyrazine.
-
Protection: Protect the pyrrole nitrogen with a suitable protecting group (e.g., a sulfonyl group) by reacting with the corresponding sulfonyl chloride in the presence of a base like NaH in DMF.
-
Suzuki Coupling: Perform a Suzuki coupling reaction with a desired boronic acid or ester at the 3-position using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water).
-
Deprotection: Remove the protecting group from the pyrrole nitrogen under appropriate conditions (e.g., using a base like NaOH or an acid).
-
Final Purification: Purify the final product by column chromatography or recrystallization.
Diagram: Key Steps in 5H-pyrrolo[2,3-b]pyrazine Synthesis
Caption: General synthetic pathway to functionalized 5H-pyrrolo[2,3-b]pyrazine derivatives.
Applications in Drug Discovery: A Comparative Perspective
Both scaffolds have carved out distinct and important niches in drug discovery.
7-Deazapurines: A Legacy of Antiviral and Anticancer Activity
The 7-deazapurine scaffold is a cornerstone of nucleoside analog chemistry.[1][2] Its derivatives have shown broad-spectrum activity against a range of viruses and cancer cell lines.[1][2][9] The mechanism of action often involves intracellular phosphorylation to the corresponding nucleotides, which then interfere with DNA and RNA synthesis or inhibit key enzymes.[1][2]
Table 2: Selected Biologically Active 7-Deazapurine Derivatives
| Compound | Biological Activity | Mechanism of Action (if known) | Reference |
| Tubercidin | Anticancer, Antiviral | Incorporation into RNA and DNA, inhibition of various kinases.[1] | [1] |
| Toyocamycin | Anticancer | Inhibition of RNA synthesis.[1] | [1] |
| Sangivamycin | Anticancer | Inhibition of protein kinase C.[1] | [1] |
| 6-(Het)aryl-7-deazapurine ribonucleosides | Potent cytostatic agents | Intracellular phosphorylation and inhibition of RNA synthesis.[11] | [11] |
Diagram: General Mechanism of Action for 7-Deazapurine Nucleoside Analogs
Caption: Simplified pathway for the bioactivation and mechanism of action of many 7-deazapurine nucleoside analogs.
5H-pyrrolo[2,3-b]pyrazines: Emerging Stars in Kinase Inhibition
The 5H-pyrrolo[2,3-b]pyrazine scaffold has gained significant traction as a core for developing potent and selective kinase inhibitors.[3][4][5] Its ability to act as a hinge binder provides a solid foundation for achieving high affinity. The 7-carboxylic acid derivative, in particular, offers a versatile handle for structure-activity relationship (SAR) studies and for developing covalent or targeted inhibitors.
A notable application of this scaffold is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3] The rational design of 5H-pyrrolo[2,3-b]pyrazine derivatives has led to the discovery of compounds with high selectivity and favorable metabolic properties.[3]
Future Directions and Concluding Remarks
Both the 7-deazapurine and 5H-pyrrolo[2,3-b]pyrazine scaffolds continue to be highly valuable in the pursuit of novel therapeutics. The established track record of 7-deazapurines in antiviral and anticancer applications provides a strong foundation for further optimization and exploration of new biological targets.
The 5H-pyrrolo[2,3-b]pyrazine scaffold, particularly with the strategic placement of a carboxylic acid group, presents exciting opportunities for the development of next-generation kinase inhibitors. The ability to fine-tune interactions within the ATP-binding pocket and explore novel binding modalities will undoubtedly lead to the discovery of highly selective and potent drug candidates.
As a senior application scientist, my recommendation is to consider the specific therapeutic target and desired mechanism of action when choosing between these two powerful scaffolds. A thorough understanding of their distinct chemical and biological properties, as outlined in this guide, will empower you to make informed decisions and accelerate your drug discovery programs.
References
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine | Benchchem [benchchem.com]
- 6. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. achmem.com [achmem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides. (2005) | Frank Seela | 6 Citations [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: A Technical Guide
Introduction
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its core structure, a pyrrolopyrazine ring system, is a key scaffold in a variety of biologically active molecules, including kinase inhibitors.[1] A thorough understanding of its structural and electronic properties is paramount for its application in rational drug design and development. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a predictive yet robust framework for its identification and characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this important molecular scaffold.
The structural formula of this compound is presented below:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively. The predicted spectra are discussed below, assuming analysis in a common deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar carboxylic acid and exchanging with the labile protons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrazine and pyrrole rings, as well as for the labile N-H and O-H protons. The electron-withdrawing nature of the pyrazine ring and the carboxylic acid group will significantly influence the chemical shifts of the neighboring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (Carboxylic Acid) | ~12.0 - 13.0 | Broad Singlet | - | 1H |
| H (Pyrrole N-H) | ~11.0 - 12.0 | Broad Singlet | - | 1H |
| H (Pyrazine) | ~8.0 - 8.5 | Doublet | ~2-3 | 1H |
| H (Pyrazine) | ~8.0 - 8.5 | Doublet | ~2-3 | 1H |
| H (Pyrrole) | ~7.0 - 7.5 | Singlet | - | 1H |
Causality behind Predictions: The acidic proton of the carboxylic acid is expected to appear at a very downfield chemical shift, typically above 12 ppm, due to strong deshielding and hydrogen bonding.[2] Similarly, the N-H proton of the pyrrole ring is also anticipated to be downfield, though generally less so than the carboxylic acid proton. The protons on the pyrazine ring are in an electron-deficient environment, leading to their resonance in the downfield aromatic region. Their multiplicity will arise from coupling to each other. The lone proton on the pyrrole ring is expected to be a singlet, as it lacks adjacent proton coupling partners. The exact chemical shifts can be influenced by solvent and concentration.[2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 - 175 |
| C (Pyrrole, adjacent to COOH) | ~125 - 135 |
| C (Pyrrole, bridgehead) | ~140 - 150 |
| C (Pyrazine) | ~130 - 145 |
| C (Pyrazine) | ~130 - 145 |
| C (Pyrrole, with H) | ~110 - 120 |
| C (Pyrazine, bridgehead) | ~145 - 155 |
Causality behind Predictions: The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum.[2] The carbons of the heterocyclic rings will resonate in the aromatic region, with their specific chemical shifts determined by the electron density, which is influenced by the nitrogen atoms and the carboxylic acid substituent. Carbons directly attached to nitrogen atoms will generally be more deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of its key functional groups.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H Stretch (Pyrrole) | 3200 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1725 | Strong, Sharp |
| C=N and C=C Stretch (Aromatic Rings) | 1500 - 1650 | Medium to Strong |
| C-O Stretch (Carboxylic Acid) | 1200 - 1350 | Medium |
Causality behind Predictions: The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding and often overlaps with the C-H stretching region.[3] The N-H stretch of the pyrrole ring is also expected to be broad due to hydrogen bonding. The carbonyl (C=O) stretch is one of the most intense and characteristic absorptions in the IR spectrum. The positions of the C=N and C=C stretching vibrations of the aromatic rings provide a fingerprint of the heterocyclic core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Predicted Molecular Ion: For this compound (C₇H₅N₃O₂), the expected exact mass is approximately 163.04 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.
Predicted Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.
-
Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion with an m/z of approximately 119.[4]
-
Loss of H₂O: The loss of a water molecule (18 Da) is also a possible fragmentation pathway.
-
Ring Fragmentation: The pyrrolopyrazine ring system may undergo fragmentation, leading to smaller, stable fragment ions.
References
Harnessing the Pyrrolo[2,3-b]pyrazine Scaffold: A Technical Guide to Therapeutic Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrrolo[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this structure have demonstrated potent inhibitory effects against a range of critical therapeutic targets, particularly protein kinases, implicating them in the potential treatment of cancers, central nervous system (CNS) disorders, and inflammatory conditions.[1][2] This technical guide provides an in-depth analysis of key therapeutic targets for pyrrolo[2,3-b]pyrazine derivatives, outlines detailed methodologies for their identification and validation, and presents a framework for advancing promising lead compounds through the early stages of the drug discovery pipeline.
Introduction to the Pyrrolo[2,3-b]pyrazine Scaffold
The pyrrolo[2,3-b]pyrazine scaffold, an isomeric fusion of pyrrole and pyrazine rings, serves as a robust framework for the design of small molecule inhibitors. Its structural features allow for strategic modifications that can tune binding affinity, selectivity, and pharmacokinetic properties. Notably, the 5H-pyrrolo[2,3-b]pyrazine isomer has been extensively explored for its kinase inhibition capabilities.[1] This guide will focus on the most promising and validated therapeutic targets for this class of compounds, providing the scientific rationale and experimental workflows necessary for their exploration.
Key Therapeutic Areas and Associated Targets
The broad bioactivity of pyrrolo[2,3-b]pyrazine derivatives stems from their ability to interact with the ATP-binding pocket of numerous protein kinases, enzymes that are often dysregulated in human diseases.[3]
Oncology
Kinase inhibition remains a cornerstone of modern targeted cancer therapy.[3] Pyrrolo[2,3-b]pyrazine derivatives have shown significant promise against several key oncogenic kinases.
2.1.1. Fibroblast Growth Factor Receptors (FGFRs)
-
Target Rationale: The FGFR signaling pathway is crucial for cellular processes like proliferation, angiogenesis, and migration.[4] Aberrant FGFR signaling, caused by gene amplification, activating mutations, or fusions, is a known driver in various malignancies, including bladder, lung, and breast cancers, making FGFRs a compelling therapeutic target.[4][5]
-
Mechanism of Action: Pyrrolo[2,3-b]pyrazine derivatives have been rationally designed as potent, ATP-competitive inhibitors of the FGFR kinase domain.[6][7] By occupying the ATP-binding site, these compounds block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been shown to dramatically increase binding activity compared to similar heterocyclic systems.[4][8]
2.1.2. Janus Kinases (JAKs)
-
Target Rationale: The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway.[9] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and various inflammatory diseases.[9][10] Specifically, selective inhibition of JAK1 is a promising strategy for autoimmune disorders, while JAK2 inhibition is key for treating myelofibrosis.[10][11][12]
-
Mechanism of Action: Pyrrolo[2,3-b]pyridine derivatives, structurally related to pyrrolopyrazines, have been developed as highly potent and selective JAK1 inhibitors.[11] These compounds function by targeting the kinase domain, preventing the signal transduction that leads to the transcription of genes involved in inflammation and cell proliferation.[9]
2.1.3. Other Oncological Targets
-
Topoisomerase II (Topo II): Certain 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives have been identified as nonintercalative catalytic inhibitors of Topo II.[13] These compounds, which may block the ATP binding site of the enzyme, show promise in overcoming resistance to traditional Topo II poisons.[13]
-
Mechanistic Target of Rapamycin (mTOR): The mTOR kinase is a central regulator of cell growth and is often dysregulated in cancer and CNS disorders.[14][15] Pyrazine derivatives have been identified as potent ATP-competitive mTOR kinase inhibitors, targeting both mTORC1 and mTORC2 complexes.[14]
Central Nervous System (CNS) Disorders
The therapeutic potential of pyrrolo[2,3-b]pyrazine and related scaffolds extends to neurodegenerative and psychiatric conditions, where kinase dysregulation is a key pathological feature.
2.2.1. Glycogen Synthase Kinase-3β (GSK-3β)
-
Target Rationale: GSK-3β is a critical enzyme in the CNS, implicated in a multitude of cellular processes. Its hyperactivation is a central event in the pathology of Alzheimer's disease (AD), contributing directly to the hyperphosphorylation of tau protein (forming neurofibrillary tangles) and the production of amyloid-β plaques.[16] Therefore, inhibiting GSK-3β is a leading strategy for developing disease-modifying therapies for AD.[17]
-
Mechanism of Action: Novel pyrrolo[2,3-b]pyridine-based inhibitors have demonstrated exceptionally potent and selective inhibition of GSK-3β.[16][17] One such compound, S01, exhibited an IC50 of 0.35 nM.[17][18] These inhibitors act by blocking the kinase activity of GSK-3β, which in turn reduces tau phosphorylation and increases levels of β-catenin, a protein involved in promoting neuronal health and neurite outgrowth.[17][19]
Methodologies for Target Identification and Validation
A systematic approach is required to identify the targets of novel pyrrolo[2,3-b]pyrazine derivatives and validate their therapeutic potential. This process integrates biochemical assays, cell-based models, and eventually in vivo studies.[20]
Biochemical Assays: Primary Screening
The initial step is to determine if a compound directly interacts with and inhibits the purified target enzyme, typically a kinase.[20] This is often done in a high-throughput format.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[21]
-
Causality: This protocol establishes a direct cause-and-effect relationship between the compound and the kinase's enzymatic activity in a clean, cell-free system. Low ADP production in the presence of the inhibitor indicates potent enzymatic inhibition.
-
Self-Validation System:
-
Kinase Reaction:
-
Prepare a reaction mix containing the specific kinase of interest (e.g., FGFR1, GSK-3β), its corresponding substrate (protein or peptide), and ATP in a suitable reaction buffer.
-
Add the pyrrolo[2,3-b]pyrazine derivative at various concentrations (e.g., a 10-point serial dilution). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.[22]
-
Incubate at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent, which contains the enzyme Ultra-Pure Luciferase and its substrate, luciferin. This reagent converts the newly produced ADP back to ATP, which is then used by the luciferase to generate a light signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[20]
-
-
Cellular Assays: Target Engagement and Phenotypic Effects
After confirming biochemical activity, the next critical step is to assess the compound's effect in a more complex biological system, such as living cancer cells or neurons.[23] These assays determine if the compound can enter cells, engage its target, and produce the desired biological outcome (e.g., cell death, reduced phosphorylation of a downstream substrate).[24]
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Causality: This protocol links target inhibition to a cellular phenotype. A reduction in cell viability in a cancer cell line known to be dependent on the target kinase (e.g., an FGFR-addicted cancer cell line) supports an on-target anti-proliferative effect.
-
Self-Validation System:
-
Cell Culture: Seed cancer cells (e.g., KG-1, a cell line sensitive to FGFR inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[2,3-b]pyrazine derivative for a specified period (e.g., 72 hours). Include vehicle-only controls.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate spectrophotometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value, representing the concentration that causes 50% growth inhibition.
-
Target Validation in Cells: Western Blotting
To confirm that the observed cellular effects are due to the inhibition of the intended target, it's essential to measure the phosphorylation status of the target kinase or its direct downstream substrates.
-
Causality: This experiment provides direct evidence of target engagement within the cell. A dose-dependent decrease in the phosphorylation of a target like FGFR or a downstream effector like STAT confirms the compound's mechanism of action.[17]
Data Presentation and Visualization
Clear presentation of quantitative data and logical workflows is essential for interpretation and decision-making.
Table 1: Example Kinase Inhibition Profile of a Pyrrolo[2,3-b]pyrazine Derivative
| Kinase Target | IC50 (nM) | Cell Line | Cell-Based GI50 (nM) |
| FGFR1 | 5.2 | KG-1 | 45 |
| VEGFR2 | 850 | HUVEC | >10,000 |
| JAK2 | 1,200 | HEL | >10,000 |
| GSK-3β | >10,000 | SH-SY5Y | N/A |
Data is hypothetical and for illustrative purposes.
Diagrams and Workflows
Visual representations of signaling pathways and experimental processes are crucial for conveying complex information.
Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.
Caption: Drug Discovery Workflow for Target Validation.
Future Directions and Conclusion
The pyrrolo[2,3-b]pyrazine scaffold is a highly versatile and druggable core structure, with demonstrated activity against key targets in oncology and neuroscience. The primary targets—FGFRs, JAKs, and GSK-3β—represent areas of significant unmet medical need. Future research should focus on optimizing the selectivity of these inhibitors to minimize off-target effects and enhance safety profiles.[22] The systematic application of the biochemical and cellular validation workflows described herein is critical for identifying the most promising candidates for preclinical and clinical development. By integrating rational design with robust biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors [mdpi.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00408A [pubs.rsc.org]
- 15. air.unimi.it [air.unimi.it]
- 16. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Unique GSK-3β inhibitor B10 Has a Direct Effect on Aβ, Targets Tau and Metal Dyshomeostasis, and Promotes Neuronal Neurite Outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. miltenyibiotec.com [miltenyibiotec.com]
Exploring the Chemical Space of Substituted Pyrrolo[2,3-b]pyrazines: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrrolo[2,3-b]pyrazine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and significant biological activities.[1][2] This nitrogen-rich heterocycle, structurally resembling a purine, serves as an excellent platform for the development of targeted therapeutics.[3] Its unique electronic properties and three-dimensional architecture allow for specific interactions with a variety of biological targets, particularly protein kinases, making it a focal point in the quest for novel anticancer agents.[1][4] This guide provides an in-depth exploration of the chemical space of substituted pyrrolo[2,3-b]pyrazines, offering a technical resource for researchers and scientists engaged in drug discovery and development. We will delve into the synthetic strategies to access and diversify this core, analyze its structure-activity relationships (SAR), and provide detailed experimental protocols to empower the synthesis of novel derivatives.
Navigating the Synthetic Landscape: Accessing and Diversifying the Pyrrolo[2,3-b]pyrazine Core
The exploration of the chemical space of pyrrolo[2,3-b]pyrazines is fundamentally enabled by robust and flexible synthetic methodologies. The choice of a synthetic route is often dictated by the desired substitution pattern on both the pyrrole and pyrazine rings, as these substituents are critical for modulating biological activity and pharmacokinetic properties.
Core Synthesis: Building the Bicyclic Framework
Several strategies have been developed for the construction of the pyrrolo[2,3-b]pyrazine nucleus. A common and effective approach involves the condensation of a substituted aminopyrrole with a 1,2-dicarbonyl compound or its equivalent. This method offers a convergent approach to assemble the core with pre-installed functionalities.
Another powerful strategy is the palladium-catalyzed heteroannulation. This approach allows for the efficient construction of the bicyclic system from readily available starting materials, often with good control over regioselectivity. For instance, the reaction of a substituted 2-aminopyrrole with a 2,3-dihalopyrazine can be a direct route to the desired scaffold.
Conceptual Workflow for Pyrrolo[2,3-b]pyrazine Core Synthesis
Caption: General strategies for the synthesis of the pyrrolo[2,3-b]pyrazine core.
Diversification Strategies: Tailoring the Periphery for Function
Once the core is established, the introduction of diverse substituents is paramount for exploring the chemical space and optimizing biological activity. Key positions for substitution include the pyrrole nitrogen (N5), and carbons C2, C3, and C6.
-
N-Substitution: The pyrrole nitrogen can be readily alkylated or arylated using standard methodologies, such as reaction with alkyl halides or arylboronic acids under basic conditions. This position is often crucial for modulating solubility and metabolic stability.
-
C-Halogenation and Cross-Coupling: Introduction of a halogen atom, typically bromine, at positions C2, C3, or C6 serves as a versatile handle for further functionalization.[5] Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are then employed to introduce a wide array of aryl, heteroaryl, and alkyl groups.
-
Direct C-H Arylation: More recently, direct C-H arylation has emerged as an atom-economical and efficient method for introducing aryl and heteroaryl substituents without the need for pre-functionalization with halogens.[1]
Structure-Activity Relationship (SAR) Insights: Decoding the Determinants of Biological Activity
The biological activity of substituted pyrrolo[2,3-b]pyrazines is intricately linked to the nature and position of their substituents. Extensive research has revealed key SAR trends, particularly for their activity as kinase inhibitors.
Kinase Inhibition: A Prominent Biological Activity
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a potent inhibitor of several protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus kinases (JAKs), and Bruton's tyrosine kinase (BTK).[1][6][7][8] The pyrazine nitrogen atoms often act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature for many kinase inhibitors.[8]
Key SAR Observations for FGFR Inhibition:
| Position of Substitution | Favorable Substituents | Impact on Activity |
| Pyrrole N5 | Sulfonyl groups with aryl or heteroaryl moieties | Can enhance binding affinity and selectivity.[6][7] |
| C2 Position | Small, flexible side chains | Increased flexibility can improve the spectrum of RTK inhibition.[9] |
| C3 Position | Aryl or heteroaryl groups (e.g., pyrazole) | Often crucial for interactions with the solvent-exposed region of the kinase. |
| C6 Position | (Substituted)phenylethynyl groups | Can lead to irreversible inhibition by forming covalent bonds with cysteine residues.[4] |
Illustrative Binding Mode of a Pyrrolo[2,3-b]pyrazine Inhibitor in a Kinase Active Site
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrazine derivatives: synthetic approaches and biological activities [ouci.dntb.gov.ua]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]
- 8. 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine | Benchchem [benchchem.com]
- 9. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Preliminary In-Vitro Screening of 5H-Pyrrolo[2,3-b]pyrazine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of a Well-Defined Screening Cascade
The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a privileged heterocyclic system in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors have made it a cornerstone for the development of potent kinase inhibitors, a class of therapeutics that has revolutionized oncology.[1] Derivatives of this core have shown significant activity against a range of critical cancer-related kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK).[2][3]
This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, logic-driven screening cascade designed specifically for novel 5H-pyrrolo[2,3-b]pyrazine analogues. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind each experimental decision. We will proceed from a broad, target-informed primary screen to more focused mechanistic assays, establishing a self-validating system where each stage of the investigation logically informs the next. This approach ensures that resources are deployed efficiently and that the most promising candidates are advanced with a high degree of confidence in their preliminary biological profile.
Part 1: The Primary Screening Phase – Interrogating the Kinase Inhibition Hypothesis
Causality-Driven Rationale
The overwhelming body of evidence points to kinase inhibition as the primary mechanism of action for the 5H-pyrrolo[2,3-b]pyrazine class.[1][2][4][5][6] Therefore, our initial screening efforts must be designed to directly and efficiently test this central hypothesis. A dual-pronged approach is optimal: a cell-free biochemical assay to confirm direct target engagement and a cell-based assay to measure the functional consequence of this engagement—the inhibition of cancer cell proliferation. This strategy immediately stratifies compounds based on both direct potency and cellular efficacy.
The workflow below outlines this initial, critical phase of screening.
Caption: Primary screening workflow for 5H-pyrrolo[2,3-b]pyrazine compounds.
Experimental Protocols
-
Principle: To quantify the direct inhibitory effect of the test compounds on a panel of purified kinases relevant to the 5H-pyrrolo[2,3-b]pyrazine scaffold. Commercial services (e.g., Reaction Biology, Eurofins) offer cost-effective panels that measure the residual kinase activity, often via ATP consumption or phosphopeptide formation, in the presence of the inhibitor.
-
Methodology:
-
Compound Preparation: Solubilize compounds in 100% DMSO to create 10 mM stock solutions.
-
Assay Concentration: For a primary screen, a single high concentration (e.g., 10 µM) is sufficient to identify initial hits.
-
Kinase Selection: Select a panel based on known targets of the scaffold, including but not limited to: FGFR1, FGFR2, FGFR3, FGFR4, JAK2, JAK3, TYK2, BTK, and FAK.[2]
-
Assay Execution: Submit compounds for screening according to the vendor's specifications. Typically, the compound is incubated with the kinase, ATP, and a specific substrate.
-
Data Acquisition: The vendor will provide data as "% Inhibition" relative to a vehicle (DMSO) control.
-
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[8][9]
-
Methodology:
-
Cell Line Selection: Use cancer cell lines whose growth is known to be driven by the kinases targeted in Protocol 1. For example:
-
Cell Seeding: In a 96-well flat-bottom plate, seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for adherence.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium (e.g., from 0.01 µM to 100 µM). Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[12]
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Data Presentation for Hit Selection
Quantitative data from the primary screen should be summarized for clear comparison and hit prioritization.
Table 1: Example Data from Primary Kinase Panel Screen
| Compound ID | Conc. (µM) | FGFR1 (% Inh.) | JAK3 (% Inh.) | BTK (% Inh.) |
|---|---|---|---|---|
| Pyrrolo-001 | 10 | 95.2 | 15.1 | 8.3 |
| Pyrrolo-002 | 10 | 12.5 | 91.8 | 88.4 |
| Pyrrolo-003 | 10 | 4.6 | 5.1 | 6.2 |
Table 2: Example Data from Anti-Proliferative MTT Screen
| Compound ID | KG-1 IC₅₀ (µM) | BT-549 IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) |
|---|---|---|---|
| Pyrrolo-001 | 0.05 ± 0.01 | 1.2 ± 0.2 | > 100 |
| Pyrrolo-002 | 25.6 ± 3.4 | 0.5 ± 0.08 | 0.9 ± 0.1 |
| Pyrrolo-003 | > 100 | > 100 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 2: Hit Validation and Selectivity Profiling
Rationale for Orthogonal Validation
A "hit" from a primary screen is provisional. It is imperative to validate the observed anti-proliferative activity using an orthogonal assay that relies on a different biological principle. This minimizes the risk of false positives arising from compound interference with a specific assay's chemistry (e.g., auto-reduction of MTT). The Sulforhodamine B (SRB) assay, which measures total cellular protein, is an excellent choice for this validation step.[13][14]
Furthermore, a critical parameter for any potential therapeutic is its therapeutic window. By screening validated hits against a non-cancerous cell line, we can derive a preliminary Selectivity Index (SI), providing an early indication of the compound's potential for cancer-specific cytotoxicity.[8][9]
Experimental Protocols
-
Principle: The SRB assay is a colorimetric method that quantifies cell density based on the measurement of total cellular protein content.[14] The SRB dye binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the number of cells.
-
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-4 of the MTT protocol (Protocol 2).
-
Cell Fixation: After the 72-hour drug incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.[12]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA and unbound dye. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
IC₅₀ Calculation: Calculate the IC₅₀ values as described for the MTT assay.
-
Data Analysis: The Selectivity Index (SI)
To assess the therapeutic window, screen the validated hits against a non-cancerous cell line, such as HEK293 (human embryonic kidney cells).[8][9] The Selectivity Index is then calculated:
SI = IC₅₀ in non-cancerous cells (e.g., HEK293) / IC₅₀ in cancer cells (e.g., KG-1)
A higher SI value (>10 is often considered significant) indicates greater selectivity for cancer cells, a highly desirable property for a drug candidate.
Table 3: Example Hit Validation and Selectivity Data
| Compound ID | KG-1 IC₅₀ (SRB, µM) | HEK293 IC₅₀ (SRB, µM) | Selectivity Index (SI) |
|---|---|---|---|
| Pyrrolo-001 | 0.06 ± 0.01 | 5.8 ± 0.7 | 96.7 |
| Pyrrolo-002 | 0.6 ± 0.09 | 0.9 ± 0.1 | 1.5 |
Part 3: Preliminary Mechanism of Action (MoA) Elucidation
Rationale: Uncovering the "How"
For promising, selective compounds, the next logical step is to investigate how they induce cell death. As kinase inhibitors often disrupt signaling pathways that control cell survival and proliferation, two of the most common outcomes are the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[11] Flow cytometry-based assays provide robust, quantitative data for both endpoints.
Caption: Intrinsic apoptosis signaling pathway commonly induced by anticancer agents.[11]
Experimental Protocols
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. Therefore, it stains late apoptotic or necrotic cells. Flow cytometry can distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11][15]
-
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, then wash with cold PBS.
-
Staining: Resuspend approximately 1x10⁵ cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.
-
-
Principle: The cell cycle consists of distinct phases (G0/G1, S, G2/M), each characterized by a specific DNA content. PI stoichiometrically binds to DNA, and the resulting fluorescence intensity is directly proportional to the amount of DNA. Flow cytometry can measure this fluorescence, allowing for the quantification of cells in each phase of the cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
-
Methodology:
-
Cell Treatment: Treat cells as described in Protocol 4.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The resulting DNA histogram is analyzed using software (e.g., FlowJo, ModFit) to determine the percentage of cells in each phase.
-
Conclusion and Forward Path
This structured, in-depth guide provides a robust framework for the preliminary in-vitro evaluation of novel 5H-pyrrolo[2,3-b]pyrazine compounds. By progressing from a broad, hypothesis-driven primary screen to orthogonal validation and preliminary mechanistic studies, this cascade ensures that decision-making is based on a solid foundation of self-validating data. The results from these assays—kinase inhibition profiles, cellular IC₅₀ values, selectivity indices, and initial MoA data—are the essential components of the data package required to justify the advancement of a lead candidate into more complex biological models, such as 3D tumor spheroids and, ultimately, in-vivo efficacy studies.[10][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: A Detailed Protocol for Researchers
An In-depth Guide for the Synthesis of a Key Heterocyclic Scaffold in Medicinal Chemistry
The 5H-pyrrolo[2,3-b]pyrazine core, a privileged scaffold in medicinal chemistry, is a constituent of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors. This application note provides a detailed, two-step protocol for the synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a key intermediate for the development of novel pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also insights into the underlying chemical principles.
Introduction
The pyrrolo[2,3-b]pyrazine ring system, an isomer of the biologically significant 7-deazapurine, has garnered significant attention in the field of medicinal chemistry. Derivatives of this scaffold have shown promising activity as inhibitors of various protein kinases, making them valuable leads in the development of targeted cancer therapies and treatments for other diseases.[1] The carboxylic acid functionality at the 7-position provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.
This protocol outlines a reliable and reproducible synthesis of this compound, beginning with the commercially available starting material, 2,3-diaminopyridine. The synthesis involves a cyclocondensation reaction to construct the core heterocyclic system, followed by a straightforward hydrolysis to yield the final product.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
The initial step involves a cyclocondensation reaction between 2,3-diaminopyridine and diethyl acetylenedicarboxylate. This reaction proceeds via an initial Michael addition of one of the amino groups to the electron-deficient alkyne, followed by an intramolecular cyclization and subsequent aromatization to form the stable pyrrolo[2,3-b]pyrazine ring system. The resulting product is the ethyl ester of the target carboxylic acid.
The second and final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, using a reagent such as lithium hydroxide, which readily cleaves the ester bond without affecting the heterocyclic core.
Experimental Protocols
Part 1: Synthesis of Ethyl 5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
This procedure details the formation of the core heterocyclic structure through a cyclocondensation reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Diaminopyridine | 452-58-4 | 109.13 | 1.0 g | 9.16 |
| Diethyl acetylenedicarboxylate | 762-21-0 | 170.16 | 1.71 g | 10.08 |
| Ethanol (absolute) | 64-17-5 | 46.07 | 20 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (1.0 g, 9.16 mmol) and absolute ethanol (20 mL).
-
Stir the mixture at room temperature until the 2,3-diaminopyridine is completely dissolved.
-
To the resulting solution, add diethyl acetylenedicarboxylate (1.71 g, 10.08 mmol, 1.1 equivalents) dropwise over a period of 10 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be obtained as a solid. Purify the solid by recrystallization from a mixture of diethyl ether and hexanes to afford ethyl 5H-pyrrolo[2,3-b]pyrazine-7-carboxylate as a crystalline solid.
Part 2: Synthesis of this compound
This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | - | 205.19 | 1.0 g | 4.87 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 0.41 g | 9.74 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL | - |
| Water (deionized) | 7732-18-5 | 18.02 | 10 mL | - |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | As needed | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve ethyl 5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (1.0 g, 4.87 mmol) in a mixture of tetrahydrofuran (10 mL) and water (10 mL).
-
To this solution, add lithium hydroxide monohydrate (0.41 g, 9.74 mmol, 2.0 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of ester | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the ethanol is absolute, as water can interfere with the reaction. |
| Formation of side products. | Control the rate of addition of diethyl acetylenedicarboxylate to manage the initial exothermic reaction. Purify carefully by recrystallization. | |
| Step 2: Incomplete hydrolysis | Insufficient base or reaction time. | Ensure 2 equivalents of LiOH are used and extend the reaction time, monitoring by TLC. Gentle heating (e.g., 40 °C) can be applied if necessary. |
| Step 2: Difficulty in isolation | Product is partially soluble in the acidic aqueous solution. | After filtration, extract the aqueous filtrate with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to recover any dissolved product. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. The described two-step protocol is efficient and utilizes readily available starting materials. By following these detailed procedures, researchers can reliably produce this valuable building block for the development of novel kinase inhibitors and other potential therapeutic agents.
References
using 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid as a pharmaceutical intermediate
An Application Guide to 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: A Core Intermediate in Modern Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Within this field, the 5H-pyrrolo[2,3-b]pyrazine scaffold, an isomer of 7-azaindole, has emerged as a privileged structure. Its significance lies in its ability to act as a bioisostere for the adenine ring of ATP, enabling it to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][2] This interaction serves as a powerful anchor for designing targeted inhibitors.
This compound (CAS: 502141-03-9) is a particularly valuable derivative of this core. The carboxylic acid at the 7-position provides a robust and versatile functional handle, allowing for covalent linkage to a variety of molecular fragments. This strategic positioning makes it a cornerstone intermediate in the synthesis of numerous investigational and approved drugs, most notably in the class of Janus Kinase (JAK) inhibitors which are critical for treating inflammatory diseases.[3][4][5]
This guide provides an in-depth overview of the properties, handling, and core applications of this compound. It is designed for researchers and drug development professionals, offering detailed, field-proven protocols to facilitate its effective use in synthetic chemistry programs.
Physicochemical Properties and Safe Handling
Before its application in synthesis, a thorough understanding of the intermediate's properties and safety requirements is essential.
Key Properties
| Property | Value | Reference(s) |
| CAS Number | 502141-03-9 | [6] |
| Molecular Formula | C₇H₅N₃O₂ | [7] |
| Molecular Weight | 163.13 g/mol | [7] |
| Appearance | Solid (typically a light yellow or off-white powder) | |
| Purity | Typically ≥97% | [8] |
| Storage | Store at room temperature, sealed in a dry environment. | [9] |
Safety and Handling Protocols
This compound is classified as hazardous. Adherence to strict safety protocols is mandatory.[10]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid dust formation and inhalation.[11] Prevent contact with skin and eyes. Use personal protective equipment as required.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]
-
Skin Contact: Immediately wash off with soap and plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or physician immediately.[11]
-
Core Application: A Building Block for Kinase Inhibitors
The primary utility of this compound is its role as a central building block in the synthesis of kinase inhibitors. The dysregulation of the JAK-STAT signaling pathway is a known driver of various autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[1][4]
The carboxylic acid moiety is typically converted into an amide. This amide bond connects the pyrrolo[2,3-b]pyrazine "hinge-binding" core to other pharmacophoric elements that occupy adjacent pockets of the kinase active site, thereby conferring potency and selectivity.
Caption: Synthesis and Action of a Kinase Inhibitor.
Experimental Protocols: From Intermediate to Amide
The conversion of the carboxylic acid to an amide is the most critical transformation for this intermediate. The following protocols are detailed to ensure reproducibility and success.
Protocol 1: Standard Amide Coupling using HATU
This protocol employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent known for fast reaction times and minimal side products, making it suitable for a wide range of amines.[12][13]
A. Rationale and Causality:
-
Mechanism: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine.
-
Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to maintain a basic pH, which prevents protonation of the amine nucleophile and neutralizes the acidic byproducts formed during the reaction.
-
Inert Atmosphere: The reaction is conducted under nitrogen or argon to prevent atmospheric moisture from hydrolyzing the activated acid intermediate and the coupling reagent.
B. Materials and Reagents:
-
This compound (1.0 eq)
-
Target Amine (R-NH₂) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
C. Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF under a nitrogen atmosphere.
-
Reagent Addition: Add the target amine (1.1 eq), followed by HATU (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for HATU-Mediated Amide Coupling.
Protocol 2: Esterification via Phosphorus Oxychloride (POCl₃)
While less common than amidation for final drug products, esterification can be a key step for creating more soluble intermediates or for specific prodrug strategies. This protocol uses POCl₃, an inexpensive and effective dehydrating agent.
A. Rationale and Causality:
-
Mechanism: POCl₃ activates the carboxylic acid, likely through the formation of a reactive acyl dichlorophosphate intermediate. This species is then readily attacked by the alcohol nucleophile to form the ester.
-
Chemoselectivity: This method is generally chemoselective and tolerates various functional groups. Primary alcohols react efficiently at room temperature, while secondary alcohols may require gentle heating.
B. Materials and Reagents:
-
This compound (1.0 eq)
-
Target Alcohol (R-OH) (used as solvent or in excess, e.g., 10 eq)
-
Phosphorus Oxychloride (POCl₃) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (if alcohol is not the solvent)
-
Crushed Ice
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
C. Step-by-Step Methodology:
-
Setup: In a round-bottom flask, suspend the this compound (1.0 eq) in the target alcohol (e.g., methanol or ethanol) or in an anhydrous solvent like DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add POCl₃ (1.5 eq) dropwise to the cooled suspension. Caution: The reaction can be exothermic.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the product with ethyl acetate or DCM (3x).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography if necessary.
-
Characterization: Confirm the product structure via NMR and MS analysis.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the rational design of targeted therapeutics. Its rigid, heteroaromatic core provides a reliable anchor for kinase hinge binding, while the carboxylic acid functionality offers a gateway for synthetic elaboration. The protocols detailed herein provide a validated framework for researchers to confidently and efficiently utilize this powerful building block in their drug discovery programs, paving the way for the development of next-generation kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 5. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 502141-03-9 [chemicalbook.com]
- 7. PubChemLite - this compound (C7H5N3O2) [pubchemlite.lcsb.uni.lu]
- 8. calpaclab.com [calpaclab.com]
- 9. achmem.com [achmem.com]
- 10. This compound | 502141-03-9 [amp.chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. peptide.com [peptide.com]
- 13. growingscience.com [growingscience.com]
Application Notes and Protocols: Amide Coupling Reactions with 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including kinase inhibition, making them valuable core structures in the development of novel therapeutics.[1] The carboxylic acid functionality at the 7-position of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid serves as a crucial handle for the synthesis of diverse amide libraries through amide coupling reactions. These amides are frequently explored for their potential as targeted therapies in various diseases, particularly cancer.
This guide provides an in-depth technical overview and detailed protocols for performing amide coupling reactions with this compound. We will delve into the mechanistic rationale behind common coupling strategies and offer practical, field-proven insights to navigate the potential challenges associated with this specific heterocyclic system.
Core Principles of Amide Coupling
Direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] Therefore, amide coupling reactions necessitate the activation of the carboxylic acid to generate a more electrophilic species that can readily react with the amine nucleophile. This is typically achieved using a "coupling reagent."
The general workflow for an amide coupling reaction can be visualized as a two-step process:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester or an acylisourea).
-
Coupling: The amine nucleophile attacks the activated carbonyl carbon, leading to the formation of the amide bond and the release of a byproduct derived from the coupling reagent.
The choice of coupling reagent, solvent, base, and reaction temperature is critical for achieving high yields, minimizing side reactions (such as racemization of chiral centers), and ensuring straightforward purification.
Challenges in Coupling with this compound
The 5H-pyrrolo[2,3-b]pyrazine ring system is electron-deficient due to the presence of the pyrazine ring. This electronic nature can influence the reactivity of the carboxylic acid and potentially lead to challenges in amide coupling. Researchers should be mindful of:
-
Reduced Nucleophilicity of the Carboxylate: The electron-withdrawing character of the heterocyclic core can decrease the nucleophilicity of the carboxylate anion, potentially slowing down the activation step.
-
Potential for Side Reactions: The nitrogen atoms in the pyrazine ring can, in some cases, compete with the intended amine nucleophile, although this is less common with the carboxylic acid at the 7-position.
-
Solubility Issues: The planar, nitrogen-rich heterocyclic core may lead to poor solubility of the starting material or the final amide product in common organic solvents, complicating reaction setup and purification.
Careful selection of coupling reagents and optimization of reaction conditions are therefore paramount for successful amide synthesis with this scaffold.
Recommended Coupling Protocols
Herein, we present detailed protocols for three widely used and effective amide coupling reagents: HATU, EDC in combination with HOBt, and T3P®. Each protocol is accompanied by mechanistic insights and practical considerations.
Protocol 1: HATU-Mediated Amide Coupling
Reagent Overview: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization.[3] It is often the reagent of choice for challenging couplings, including those involving sterically hindered amines or electron-deficient carboxylic acids.
Mechanism of Action:
Caption: HATU activation of a carboxylic acid to form an active ester, followed by nucleophilic attack by an amine.
Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Base: Add a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution. Stir for 5-10 minutes at room temperature.
-
Activation: Add HATU (1.1-1.2 eq) to the reaction mixture. The solution may change color. Stir for 15-30 minutes at room temperature to ensure complete activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and HOAt), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide.
| Reagent | Molar Ratio (to Carboxylic Acid) |
| This compound | 1.0 |
| Amine | 1.0 - 1.2 |
| HATU | 1.1 - 1.2 |
| DIPEA | 2.0 - 3.0 |
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Reagent Overview: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4] The addition of HOBt (1-Hydroxybenzotriazole) is crucial as it traps the O-acylisourea to form an HOBt-active ester, which is less prone to racemization and other side reactions.
Mechanism of Action:
Caption: EDC/HOBt mediated amide synthesis proceeds via an O-acylisourea and an HOBt-active ester.
Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Addition of Amine and Base: Add the desired amine (1.0-1.2 eq) to the solution, followed by a tertiary amine base such as DIPEA or triethylamine (TEA) (2.0-3.0 eq).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, water, and brine. The water-soluble urea byproduct (EDU) will be removed during the aqueous washes.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Ratio (to Carboxylic Acid) |
| This compound | 1.0 |
| Amine | 1.0 - 1.2 |
| EDC.HCl | 1.2 |
| HOBt | 1.2 |
| DIPEA or TEA | 2.0 - 3.0 |
Protocol 3: T3P®-Mediated Amide Coupling
Reagent Overview: T3P® (Propanephosphonic acid anhydride) is a versatile and efficient coupling reagent that acts as a powerful dehydrating agent.[5] It is known for its high yields, low epimerization rates, and the formation of water-soluble byproducts, which simplifies the work-up procedure.[6][7] A study on the closely related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides successfully employed T3P for amide bond formation, suggesting its suitability for the target molecule.[8]
Mechanism of Action:
Caption: T3P® activates carboxylic acids by forming a mixed phosphonic anhydride intermediate.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in an appropriate anhydrous solvent such as ethyl acetate, THF, or DCM.
-
Addition of Base: Add a suitable base, for example, pyridine or triethylamine (2.0-3.0 eq), to the mixture.
-
Activation and Coupling: Add T3P® (typically supplied as a 50% solution in a solvent like ethyl acetate or DMF) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
The water-soluble phosphonic acid byproducts will partition into the aqueous layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel.
| Reagent | Molar Ratio (to Carboxylic Acid) |
| This compound | 1.0 |
| Amine | 1.0 - 1.2 |
| T3P® (50% solution) | 1.5 |
| Pyridine or Triethylamine | 2.0 - 3.0 |
Conclusion and Best Practices
The successful synthesis of amides from this compound is readily achievable with the appropriate choice of coupling reagents and reaction conditions.
-
For routine couplings with unhindered primary and secondary amines, EDC/HOBt offers a cost-effective and reliable method.
-
For more challenging substrates, such as sterically hindered or electron-deficient amines, HATU is an excellent choice due to its high reactivity and speed.
-
T3P® provides a robust and scalable method with the significant advantage of a simplified work-up due to its water-soluble byproducts, making it particularly attractive for library synthesis and process development.
General recommendations for all protocols:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the activated intermediates.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (nitrogen or argon) is good practice to prevent side reactions with atmospheric moisture and oxygen.
-
Reaction Monitoring: Always monitor the reaction progress to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification: Due to the nature of the heterocyclic core, the resulting amides may require careful purification by column chromatography. The use of a small amount of a polar modifier like methanol in the eluent can sometimes be beneficial.
By following these guidelines and protocols, researchers can confidently and efficiently synthesize a diverse range of amides based on the valuable 5H-pyrrolo[2,3-b]pyrazine scaffold for their drug discovery and development programs.
References
- 1. asiaresearchnews.com [asiaresearchnews.com]
- 2. growingscience.com [growingscience.com]
- 3. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid [alphagalileo.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [ujcontent.uj.ac.za]
- 7. Buy 4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [smolecule.com]
- 8. Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Design of FGFR Kinase Inhibitors Utilizing a 5H-pyrrolo[2,3-b]pyrazine Scaffold
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors centered around a 5H-pyrrolo[2,3-b]pyrazine core. This document outlines the scientific rationale, key structure-activity relationships (SAR), and detailed protocols for the synthesis of lead compounds and their subsequent in vitro characterization.
Introduction: The Rationale for Targeting FGFR with a 5H-pyrrolo[2,3-b]pyrazine Scaffold
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1][2] Aberrant FGFR signaling, often driven by genetic alterations such as gene amplification, mutations, or translocations, is a significant oncogenic driver in a multitude of cancers, making it a compelling target for therapeutic intervention.[1][3][4]
The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a promising core for the development of FGFR inhibitors. This assertion is based on structure-based drug design and empirical observations from medicinal chemistry campaigns. Initially identified through a scaffold-hopping strategy from a series of c-Met inhibitors, the 5H-pyrrolo[2,3-b]pyrazine core demonstrated a favorable interaction profile within the ATP-binding pocket of FGFR1.[3][5][6] Structural studies revealed that this scaffold can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[3][5] Furthermore, the versatile substitution patterns of the 5H-pyrrolo[2,3-b]pyrazine ring system allow for the strategic placement of functional groups to enhance potency, selectivity, and pharmacokinetic properties.[7]
Understanding the FGFR Signaling Pathway
Effective inhibitor design necessitates a thorough understanding of the target pathway. Upon ligand (FGF) binding, FGFRs dimerize and autophosphorylate, triggering a cascade of downstream signaling events. The primary pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT pathway, which governs cell survival and growth.[8][9][10] The goal of an FGFR inhibitor is to block the initial phosphorylation event, thereby abrogating these downstream oncogenic signals.
Caption: Simplified FGFR Signaling Pathway.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors is a testament to a systematic SAR exploration. The general structure can be divided into three key regions for optimization: the core scaffold, the "back-pocket" binding moiety, and the solvent-exposed region.
| Region | Modification | Impact on Activity | Rationale |
| Core Scaffold | 5H-pyrrolo[2,3-b]pyrazine | Increased FGFR1 inhibitory activity compared to the initial 1H-pyrazolo[4,3-b]pyridine scaffold.[3][5] | Forms crucial hydrogen bonds with the hinge region of the kinase. |
| Back-Pocket Moiety | Introduction of a dimethoxybenzene group. | Enhanced potency and selectivity for FGFR.[7] | This motif fits snugly into a hydrophobic back-pocket of the ATP-binding site. |
| Solvent-Exposed Region | Variation of substituents on a pyrazole or imidazole ring. | Modulates potency and pharmacokinetic properties.[3][5] | This region extends towards the solvent-exposed area, allowing for modifications to improve solubility and reduce off-target effects. |
A key optimization strategy involved the hybridization of the 5H-pyrrolo[2,3-b]pyrazine scaffold with a dimethoxybenzene group, a known FGFR-selectivity-enhancing motif.[7] This led to the discovery of compounds with sub-nanomolar enzymatic activity.[7] Further modifications focused on improving metabolic stability, often by introducing fluorine atoms or rigidifying linkers.[7]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors.
Protocol 1: Synthesis of the 5H-pyrrolo[2,3-b]pyrazine Core
This protocol describes a general method for the synthesis of the 5H-pyrrolo[2,3-b]pyrazine scaffold, which can then be further functionalized.
Materials:
-
2-amino-3-chloropyrazine
-
Propargyl alcohol
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., anhydrous DMF or THF)
-
Sodium hydride (NaH)
-
Appropriate sulfonyl chloride (for functionalization at the N5 position)
Procedure:
-
Sonogashira Coupling: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-chloropyrazine in the chosen solvent.
-
Add the palladium catalyst, CuI, and the base.
-
To this mixture, add propargyl alcohol dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding 2-amino-3-(3-hydroxyprop-1-yn-1-yl)pyrazine.
-
Cyclization: In a separate flask, suspend NaH in anhydrous DMF at 0 °C.
-
Slowly add a solution of the product from step 7 in DMF.
-
Allow the reaction to warm to room temperature and stir until cyclization is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product.
-
Purify the crude product to obtain the 5H-pyrrolo[2,3-b]pyrazine core.
-
Sulfonylation (Example of N5-functionalization): To a solution of the 5H-pyrrolo[2,3-b]pyrazine in an appropriate solvent, add a base (e.g., NaH) at 0 °C.
-
After stirring for a short period, add the desired sulfonyl chloride and allow the reaction to proceed.
-
Work up and purify the product to obtain the N5-sulfonylated 5H-pyrrolo[2,3-b]pyrazine.
Protocol 2: FGFR1 Kinase Enzymatic Assay
This protocol outlines a method to determine the in vitro potency (IC₅₀) of the synthesized inhibitors against FGFR1 kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™.[11][12][13]
Materials:
-
Recombinant human FGFR1 kinase enzyme[13]
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[12]
-
ATP
-
Peptide substrate (e.g., Poly (4:1 Glu, Tyr))[13]
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound solution. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the FGFR1 enzyme to each well (except the negative control).
-
Add the substrate/ATP mixture to all wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[12]
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[12]
-
Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.[12]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Proliferation Assay
This protocol describes how to assess the anti-proliferative effects of the FGFR inhibitors on a cancer cell line with FGFR alterations, such as the KG-1 human acute myelogenous leukemia cell line.[14][15]
Materials:
-
Cell culture medium (e.g., IMDM with 10% FBS)[15]
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or crystal violet)[17]
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed KG-1 cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to acclimate overnight.[14]
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with the diluted compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using the chosen reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, etc.) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percent inhibition against the logarithm of the compound concentration.
Experimental Workflow Visualization
Caption: General Experimental Workflow for Inhibitor Development.
Conclusion
The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a highly promising starting point for the development of potent and selective FGFR kinase inhibitors. Through a structure-guided design approach and systematic optimization, it is possible to generate lead compounds with significant anti-proliferative activity in cancer cell lines driven by aberrant FGFR signaling. The protocols and insights provided in these application notes are intended to facilitate the research and development of novel therapeutics in this important area of oncology.
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [agris.fao.org]
- 7. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. FGFR1 Kinase Enzyme System Application Note [promega.kr]
- 12. promega.com [promega.com]
- 13. FGFR1 Kinase Enzyme System [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Exploring the KG-1 Cell Line in Leukemia Research [cytion.com]
- 16. KG-1 Cells [cytion.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Biological Evaluation of 5H-pyrrolo[2,3-b]pyrazine Derivatives
Introduction: Unveiling the Therapeutic Potential of 5H-pyrrolo[2,3-b]pyrazines
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Notably, derivatives of this core have emerged as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.[3][4] Prominent targets for this class of compounds include Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), particularly JAK3, making them attractive candidates for the development of targeted therapies.[3][5][6]
This comprehensive guide provides a detailed framework for the biological evaluation of novel 5H-pyrrolo[2,3-b]pyrazine derivatives, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are intended to be a self-validating system, guiding the user from initial in vitro screening to preliminary in vivo assessment, with a focus on scientific integrity and reproducibility.
Strategic Overview of the Biological Evaluation Workflow
A systematic approach is paramount to efficiently and accurately characterize the biological profile of novel 5H-pyrrolo[2,3-b]pyrazine derivatives. The following workflow provides a logical progression from broad-based screening to more focused mechanistic studies.
Caption: Figure 1: A strategic workflow for the biological evaluation of 5H-pyrrolo[2,3-b]pyrazine derivatives.
Part 1: In Vitro Cellular Assays
The initial phase of evaluation focuses on assessing the general cytotoxicity and target-specific activity of the synthesized compounds in relevant cancer cell lines.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] This assay is a robust and high-throughput method for initial screening of a library of compounds.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Recommended Cell Lines:
The choice of cell lines is critical and should be guided by the putative target of the 5H-pyrrolo[2,3-b]pyrazine derivatives.
| Target Family | Recommended Cancer Cell Lines | Rationale |
| FGFR | KG-1 (Acute Myelogenous Leukemia) | Expresses FGFR1[4] |
| SNU-16 (Gastric Carcinoma) | FGFR2 amplification | |
| RT112 (Bladder Carcinoma) | FGFR3 mutation | |
| JAK3 | Jurkat (T-cell Leukemia) | Endogenously expresses JAK3 |
| TMD8 (Diffuse Large B-cell Lymphoma) | Used in xenograft models for JAK inhibitors[3] | |
| General | PC-3 (Prostate), HepG-2 (Liver), A549 (Lung) | Commonly used for broad-spectrum anticancer screening[3] |
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines to ~80% confluency.
-
Trypsinize (for adherent cells) or collect (for suspension cells) and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of the 5H-pyrrolo[2,3-b]pyrazine derivatives in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
-
Part 2: Target Engagement and Mechanistic Studies
Following the identification of cytotoxic compounds, the next crucial step is to confirm their engagement with the intended molecular target and to elucidate the cellular mechanisms through which they exert their effects.
Kinase Inhibition Assays
Given that 5H-pyrrolo[2,3-b]pyrazines are frequently designed as kinase inhibitors, directly assessing their inhibitory activity against the target kinase is essential.[4][5]
Principle: In vitro kinase assays typically measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this process by a compound is then quantified. Various detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based assays.
Protocol Outline: FGFR1 Kinase Assay (Example)
This protocol provides a general framework. Specific details may vary depending on the commercial assay kit used.
-
Reagents: Recombinant human FGFR1 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent.
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the reaction buffer, the 5H-pyrrolo[2,3-b]pyrazine derivative at various concentrations, and the recombinant FGFR1 kinase.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Cycle Analysis
Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle.[9] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Caption: Figure 2: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the 5H-pyrrolo[2,3-b]pyrazine derivative at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.[10]
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.[10]
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cell death. The Annexin V-FITC/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, such as late apoptotic or necrotic cells, where it stains the DNA.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment and Harvesting:
-
Treat cells with the 5H-pyrrolo[2,3-b]pyrazine derivative as described for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (1 mg/mL stock).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use a dual-channel flow cytometer to detect FITC (green fluorescence) and PI (red fluorescence).
-
The results will allow for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Part 3: In Vivo Evaluation
Promising lead compounds identified from in vitro studies should be further evaluated in vivo to assess their pharmacokinetic properties and antitumor efficacy in a more physiologically relevant setting.
Human Tumor Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug evaluation.[3]
Principle: Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol Outline: Subcutaneous Xenograft Model
-
Cell Implantation:
-
Harvest cancer cells (e.g., KG-1, TMD8) and resuspend them in a mixture of culture medium and Matrigel.
-
Inject approximately 5-10 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer the 5H-pyrrolo[2,3-b]pyrazine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) to quantify the antitumor efficacy of the compound.
-
Conclusion and Future Directions
The protocols described in this guide provide a robust framework for the comprehensive biological evaluation of novel 5H-pyrrolo[2,3-b]pyrazine derivatives. The data generated from these studies will be instrumental in identifying lead candidates with promising therapeutic potential. Subsequent lead optimization efforts can then focus on improving potency, selectivity, and pharmacokinetic properties to advance the most promising compounds towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Molecular Docking Simulation of 5H-pyrrolo[2,3-b]pyrazine Inhibitors
Introduction
Molecular docking is a powerful and widely adopted computational method in structure-based drug discovery.[1][2][3] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[4][5] By evaluating the spatial and energetic compatibility between the ligand and the receptor's active site, molecular docking plays a critical role in identifying novel drug candidates, optimizing lead compounds, and elucidating mechanisms of interaction at an atomic level.[3][5]
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic structure found in numerous kinase inhibitors.[6][7] Its unique geometry and hydrogen bonding capabilities make it an ideal framework for targeting the ATP-binding site of various kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[8][9] Developing potent and selective inhibitors based on this scaffold is a key objective in the treatment of cancers and autoimmune diseases.[8][9][10]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing a molecular docking simulation for a 5H-pyrrolo[2,3-b]pyrazine inhibitor targeting the Janus Kinase 1 (JAK1). We will delve into the theoretical underpinnings of the methodology, provide a detailed, step-by-step protocol using industry-standard open-source software, and discuss best practices for results validation and interpretation.
Pillar 1: Theoretical Foundation of Molecular Docking
The success of a molecular docking experiment hinges on two fundamental components: a robust sampling algorithm and an accurate scoring function.[1]
-
Sampling Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the protein's binding pocket. They generate a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom.
-
Scoring Functions: Once a set of poses is generated, a scoring function is used to estimate the binding affinity for each pose.[4] These functions are mathematical models that approximate the free energy of binding, allowing the various poses to be ranked. The pose with the most favorable (lowest) score is predicted as the most likely binding mode.
Docking approaches can range from rigid-body docking, where both receptor and ligand are treated as inflexible, to more computationally intensive methods like flexible docking and induced-fit docking, which account for the conformational changes that can occur in both molecules upon binding.[4] For this protocol, we will utilize AutoDock Vina, which employs a sophisticated sampling algorithm and an empirical scoring function to efficiently predict binding modes with a high degree of accuracy.
Pillar 2: A Validated Workflow for Docking 5H-pyrrolo[2,3-b]pyrazine Inhibitors
A reliable docking protocol is a self-validating system. The cornerstone of validation is the ability of the chosen methodology to reproduce known experimental results. A common and essential practice is "re-docking," where the native co-crystallized ligand is extracted from a protein-ligand complex and then docked back into the same protein structure.[11][12] A successful protocol should predict a binding pose that is very close to the original crystallographic pose, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[12][13] This confirms that the chosen software, parameters, and search space definition are appropriate for the system under investigation.
Below is a conceptual workflow for a robust molecular docking simulation.
Caption: General workflow for a molecular docking simulation.
Pillar 3: Detailed Experimental Protocols
This section provides a step-by-step protocol for docking a hypothetical 5H-pyrrolo[2,3-b]pyrazine inhibitor into the ATP-binding site of JAK1 using open-source software.
Required Software
-
AutoDock Vina: A widely used program for molecular docking.[14]
-
MGLTools/AutoDockTools (ADT): Used for preparing protein and ligand files.[15]
-
Open Babel: A chemical toolbox for converting file formats and performing energy minimization.[16][17]
-
PyMOL: A molecular visualization system for analyzing results.[18][19][20]
Protocol Step 1: Protein Preparation
The quality of the initial protein structure is paramount for a meaningful docking result.
-
Obtain the Protein Structure: Download the crystal structure of human JAK1 in complex with an inhibitor from the RCSB Protein Data Bank. For this example, we will use PDB ID: 3EYG .[21][22] This structure contains a pyrrolo[2,3-d]pyrimidine inhibitor, which is structurally similar to our scaffold and helps define the target binding site.[21][23][24]
-
Prepare the Receptor using AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open the downloaded 3eyg.pdb file.
-
Clean the Protein: Remove water molecules (Edit > Delete Water). Also, remove the co-crystallized ligand and any other non-protein molecules.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. This step is crucial for defining correct hydrogen bond donors and acceptors.
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom.
-
Save as PDBQT: Go to File > Save > Write PDBQT. Save the prepared protein as jak1_protein.pdbqt. This file format includes the atomic coordinates, charges (Q), and atom types (T) required by Vina.[25]
-
Protocol Step 2: Ligand Preparation
Proper ligand preparation ensures that the molecule is in a low-energy, realistic 3D conformation before docking.
-
Obtain Ligand Structure: Start with a 2D structure of your 5H-pyrrolo[2,3-b]pyrazine inhibitor. This can be drawn in a chemical sketcher or obtained from a database like PubChem. Save the structure in a common format like SDF or MOL2.
-
Generate 3D Coordinates and Minimize Energy: This is a critical step to convert the 2D drawing into a plausible 3D shape. We will use Open Babel via the command line.[16][26]
-
--gen3d: Generates a 3D structure from the 2D input.
-
--minimize: Performs energy minimization.
-
--ff MMFF94: Specifies the MMFF94 force field, a robust choice for drug-like molecules.
-
-
Prepare Ligand in AutoDockTools (ADT):
-
In ADT, go to Ligand > Input > Open and select inhibitor_3d.mol2.
-
ADT will automatically detect the root and set up rotatable bonds. You can verify these in Ligand > Torsion Tree > Choose Torsions.
-
Go to Ligand > Output > Save as PDBQT and save the file as inhibitor.pdbqt.
-
Protocol Step 3: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The docking simulation must be confined to a specific search space, known as the grid box. The most reliable way to define this box is to center it on the position of a known ligand in the crystal structure.[15][25]
-
In PyMOL or ADT, load the original 3eyg.pdb file and identify the coordinates of the center of the co-crystallized ligand.
-
In ADT, with your prepared jak1_protein.pdbqt loaded, go to Grid > Grid Box. Adjust the center coordinates and the dimensions (size) of the box to encompass the entire active site. A size of 20x20x20 Å is often a good starting point.
-
Record the center_x, center_y, center_z and size_x, size_y, size_z values.
-
-
Create the Configuration File: Create a text file named conf.txt and add the following information, replacing the values with your own:
-
exhaustiveness: Controls the computational effort of the search. A higher value increases accuracy but also computation time. 8 is a reasonable default.
-
-
Run the Vina Simulation: Open a terminal or command prompt, navigate to the folder containing your files, and execute the following command:[14][27]
Protocol Step 4: Analysis and Visualization
The output of the Vina simulation provides the predicted binding poses and their corresponding binding affinities.
-
Interpret the Log File: Open docking_log.txt. It will contain a table of the top binding modes (usually 9), ranked by their binding affinity in kcal/mol. The lower (more negative) the energy, the stronger the predicted binding.
-
Visualize in PyMOL:
-
Open PyMOL.
-
Load your prepared protein: File > Open > jak1_protein.pdbqt.
-
Load the docking results: File > Open > docking_results.pdbqt. The different predicted poses for your inhibitor will be loaded as separate states in the same object. You can cycle through them using the arrow keys at the bottom right of the viewer.
-
To analyze interactions for the best pose (Mode 1), go to Action > preset > ligand sites > cartoon.[20]
-
To identify specific interactions, select the ligand and nearby residues and use the Wizard > Measurement tool to check distances for potential hydrogen bonds (typically < 3.5 Å).[19]
-
Caption: Conceptual diagram of an inhibitor binding in the active site.
Data Presentation
Summarize your findings in a clear, tabular format.
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (JAK1) | Type of Interaction |
| 1 | -9.5 | Leu881, Val889 | Hydrogen Bond |
| Ala906, Leu959 | Hydrophobic | ||
| 2 | -9.2 | Gly882, Glu957 | Hydrogen Bond |
| Tyr904, Val938 | Hydrophobic | ||
| ... | ... | ... | ... |
Note: The residues and scores listed above are illustrative examples.
Conclusion
Molecular docking is an indispensable tool for the rational design of novel inhibitors.[1][2] By following this detailed protocol, researchers can confidently perform docking simulations for 5H-pyrrolo[2,3-b]pyrazine inhibitors, analyze the results, and generate valuable hypotheses for lead optimization. The key to a successful study lies not only in the execution of the steps but in understanding the principles behind them and critically validating the computational predictions.[13] While docking provides powerful insights, it is crucial to remember that these are computational models, and final validation should always be grounded in experimental biochemical and biophysical assays.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: Shifting Paradigms in Drug Discovery [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows [parssilico.com]
- 17. youtube.com [youtube.com]
- 18. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. rcsb.org [rcsb.org]
- 22. researchgate.net [researchgate.net]
- 23. rcsb.org [rcsb.org]
- 24. researchgate.net [researchgate.net]
- 25. eagonlab.github.io [eagonlab.github.io]
- 26. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 27. youtube.com [youtube.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5H-pyrrolo[2,3-b]pyrazine Analogs as Kinase Inhibitors
Introduction: The 5H-pyrrolo[2,3-b]pyrazine Scaffold as a Privileged Kinase Inhibitor Motif
The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-deazapurine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making the development of novel kinase inhibitors a cornerstone of modern therapeutic research.[2][3]
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 5H-pyrrolo[2,3-b]pyrazine analogs. It is designed for researchers, scientists, and drug development professionals engaged in the design, synthesis, and evaluation of this important class of compounds. We will delve into the causal relationships behind experimental design, provide detailed, field-proven protocols for key assays, and present data in a clear, comparative format to facilitate informed decision-making in your research endeavors.
I. Rationale for SAR Studies: Deconstructing the 5H-pyrrolo[2,3-b]pyrazine Scaffold
The core of any successful SAR campaign lies in a systematic and logical exploration of the chemical space around a given scaffold. For the 5H-pyrrolo[2,3-b]pyrazine core, SAR studies typically focus on modifications at three key positions to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points for SAR studies of the 5H-pyrrolo[2,3-b]pyrazine scaffold.
1. The "Hinge-Binding" Region (Typically C2 or C3): The pyrazine portion of the scaffold is critical for forming hydrogen bonds with the kinase "hinge" region, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. Modifications at this position are crucial for anchoring the inhibitor and establishing potent enzymatic inhibition.
2. The "Solvent-Front" and "Selectivity Pocket" (Typically N5): The pyrrole nitrogen (N5) often points towards the solvent-exposed region of the ATP-binding site. Substitution at this position can significantly impact solubility, metabolic stability, and cell permeability. Furthermore, strategic modifications can exploit unique features of the target kinase's selectivity pocket to enhance specificity over other kinases.
3. The "Deep Hydrophobic Pocket" (Typically C6 or C7): This region of the scaffold can be modified to interact with a deeper hydrophobic pocket within the ATP-binding site. Bulky or lipophilic groups at this position can increase van der Waals interactions and significantly boost potency and selectivity.
II. Application Notes: SAR of 5H-pyrrolo[2,3-b]pyrazine Analogs Across Different Kinase Families
The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold is demonstrated by its successful application in developing inhibitors for a range of kinase families.
A. Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a key driver in various cancers.[4][5] The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a highly effective starting point for potent and selective FGFR inhibitors.[4][5]
A seminal study in the field involved the optimization of a hit compound, leading to the discovery of highly potent FGFR inhibitors. The SAR exploration revealed several key insights:
-
Scaffold is Key: Replacing a 1H-pyrazolo[4,3-b]pyridine core with the 5H-pyrrolo[2,3-b]pyrazine scaffold dramatically increased FGFR1 inhibitory activity.[4]
-
N5 Substitutions: The introduction of a sulfonyl group at the N5 position was well-tolerated and provided a vector for further modification to enhance pharmacokinetic properties.
-
C3 Substitutions: A 1-methyl-1H-pyrazol-4-yl group at the C3 position was found to be optimal for potent FGFR1 inhibition.
| Compound ID | R1 (N5-substituent) | R2 (C3-substituent) | FGFR1 IC50 (nM) | Reference |
| 9 | Phenylsulfonyl | 1-methyl-1H-pyrazol-4-yl | 3.0 | [4] |
| 13 | (1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl | 1H-pyrazol-4-yl | 0.6 | [4] |
| 29 | (1-ethyl-1H-imidazol-4-yl)sulfonyl | 1H-pyrazol-4-yl | 3.0 | [4] |
B. Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is implicated in autoimmune diseases and hematological malignancies.[6] The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully employed to develop potent JAK inhibitors.[6]
In the development of JAK3 inhibitors, SAR studies highlighted the following:[6]
-
C2 Substitutions: A phenyl ether moiety at the C2 position was identified as a key pharmacophore.
-
Selectivity through Phenyl Ether Modification: Computational and crystallographic analysis suggested that modifications on the phenyl ether group could achieve selectivity for JAK3 over other JAK family members. This was confirmed experimentally, where the introduction of specific substituents on the phenyl ring led to improved JAK family and kinase-wide selectivity.
| Compound ID | R (phenyl ether substituent) | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Reference |
| 1a | -H | 10 | 100 | 20 | [6] |
| 1h | 4-fluoro | 5 | 50 | 10 | [6] |
| 12b | 3-amino-4-methyl | 2 | >1000 | 150 | [6] |
| 12d | 3-amino-4-chloro | 3 | >1000 | 200 | [6] |
C. Other Kinase Targets: Expanding the Horizon
The utility of the 5H-pyrrolo[2,3-b]pyrazine scaffold extends beyond FGFR and JAK. It has been reported to show activity against a variety of other kinases, including:
-
Bruton's Tyrosine Kinase (BTK) [4]
-
Focal Adhesion Kinase (FAK) [4]
-
Ataxia Telangiectasia and Rad3-related protein (ATR) [4]
-
Aurora Kinases: A recent review of pyrazine-based kinase inhibitors highlighted a patent for 7-substituted-5H-pyrrolo[2,3-b]pyrazines as irreversible FGFR inhibitors, with some analogs also showing activity against Aurora kinases.[3][5]
This broad applicability underscores the "privileged" nature of this scaffold and its potential for generating inhibitors against a diverse range of kinase targets.
III. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments required in an SAR campaign for 5H-pyrrolo[2,3-b]pyrazine analogs.
A. Synthesis of the Core Scaffold: 3-bromo-5H-pyrrolo[2,3-b]pyrazine
A common and crucial intermediate for the synthesis of a variety of analogs is 3-bromo-5H-pyrrolo[2,3-b]pyrazine. The following is a general protocol for its synthesis, which can be adapted and optimized.
Caption: General synthetic workflow for producing 5H-pyrrolo[2,3-b]pyrazine analogs.
Protocol: Synthesis of 5-((1H-imidazol-4-yl)sulfonyl)-3-bromo-5H-pyrrolo[2,3-b]pyrazine [4]
-
Materials: 3-bromo-5H-pyrrolo[2,3-b]pyrazine, Sodium Hydride (NaH), 1H-imidazole-4-sulfonyl chloride, Dry Dimethylformamide (DMF).
-
Procedure: a. Suspend NaH (1.1 equivalents) in dry DMF in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen). b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 equivalent) in dry DMF to the NaH suspension. d. Stir the mixture at 0 °C for 30 minutes. e. Add 1H-imidazole-4-sulfonyl chloride (1.2 equivalents) to the reaction mixture. f. Allow the reaction to warm to room temperature and stir for 4 hours. g. Quench the reaction by carefully adding water. h. Extract the product with a suitable organic solvent (e.g., dichloromethane). i. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to yield the desired product.
This intermediate can then be used in various cross-coupling reactions, such as the Suzuki coupling, to introduce diversity at the C3 position.
B. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 values of your synthesized compounds against a target kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.
Principle: The assay relies on a coupled-enzyme system. After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used by luciferase to generate a luminescent signal. The signal intensity is inversely proportional to the kinase activity.
Materials:
-
Target kinase and its specific substrate
-
ATP
-
Synthesized 5H-pyrrolo[2,3-b]pyrazine analogs
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: a. Prepare a 10 mM stock solution of each analog in 100% DMSO. b. Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction: a. In a white, opaque plate, add 2.5 µL of the serially diluted compounds or DMSO (as a vehicle control) to the appropriate wells. b. Add 2.5 µL of the target kinase solution (at a pre-determined optimal concentration) to each well. c. Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the kinase substrate and ATP (at their optimal concentrations). e. Incubate the plate at 30°C for 60 minutes (or an optimized time).
-
ADP Detection: a. Add the "ATP Depletion Reagent" from the kit to each well. b. Incubate for 40 minutes at room temperature. c. Add the "Kinase Detection Reagent" to each well. d. Incubate for 30 minutes at room temperature to allow for the luminescent signal to develop.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.
C. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the synthesized compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. b. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the 5H-pyrrolo[2,3-b]pyrazine analogs in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (including a vehicle control). c. Incubate the plate for 72 hours (or a desired time period) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
D. In Vivo Efficacy Studies: Xenograft Mouse Model
This section provides a general framework for evaluating the in vivo anti-tumor efficacy of lead compounds. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Caption: Workflow for in vivo xenograft studies.
General Protocol Outline:
-
Cell Culture and Implantation: a. Culture the desired cancer cell line in appropriate media. b. Harvest and resuspend the cells in a suitable vehicle (e.g., PBS or Matrigel). c. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: a. Monitor the mice for tumor growth. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Formulation and Administration: a. Formulate the lead 5H-pyrrolo[2,3-b]pyrazine analog in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). b. Administer the compound to the treatment groups according to a predetermined dosing schedule (e.g., daily, twice daily). The control group receives the vehicle only.
-
Monitoring and Endpoint: a. Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). b. The study is typically terminated when tumors in the control group reach a predetermined size, or after a set duration.
-
Data Analysis: a. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. b. Analyze the data for statistical significance. c. Assess the tolerability of the compound by monitoring body weight changes and any signs of toxicity.
IV. Conclusion and Future Directions
The 5H-pyrrolo[2,3-b]pyrazine scaffold has firmly established itself as a versatile and fruitful starting point for the discovery of novel kinase inhibitors. The extensive SAR studies conducted to date have provided a clear roadmap for optimizing potency, selectivity, and drug-like properties. The detailed protocols provided herein offer a practical guide for researchers to efficiently advance their own SAR campaigns.
Future efforts in this area will likely focus on:
-
Exploring Novel Kinase Targets: Leveraging the scaffold's versatility to inhibit less-explored kinases with therapeutic potential.
-
Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to achieve greater selectivity and overcome resistance.
-
Improving Pharmacokinetic Profiles: Fine-tuning the scaffold to enhance oral bioavailability, metabolic stability, and in vivo efficacy.
By building upon the foundational knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 5H-pyrrolo[2,3-b]pyrazine analogs in the fight against a wide range of human diseases.
V. References
-
Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. --INVALID-LINK--
-
Al-Qaisi, Z. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 1-20. --INVALID-LINK--
-
Reddy, L. H., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. --INVALID-LINK--
-
Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. --INVALID-LINK--
-
Al-Qaisi, Z. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert opinion on therapeutic patents, 1-20. --INVALID-LINK--
-
Xiong, B., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351-368. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. --INVALID-LINK--
-
Abcam. (n.d.). MTT assay protocol. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Mouse Model Evaluating a Dual GPX4 and CDK Inhibitor. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Studies of Cdk11 Inhibitors. --INVALID-LINK--
-
Posner, G. H., Afarinkia, K., & Dai, H. (1995). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 72, 23. --INVALID-LINK--
-
BenchChem. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. --INVALID-LINK--
-
Revvity. (n.d.). Alpha Kinase Anti-Phospho Antibody Assays. --INVALID-LINK--
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). Immune Complex Protein Kinase Assays. --INVALID-LINK--
-
O'Neill, S., & Cuny, G. D. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55761. --INVALID-LINK--
-
Yevale, D. B., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Bioorganic chemistry, 141, 106901. --INVALID-LINK--
-
Jaime-Figueroa, S., et al. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & medicinal chemistry letters, 23(9), 2522–2526. --INVALID-LINK--
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for purity determination of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
An In-Depth Technical Guide
Application Note: A Multi-Modal Analytical Strategy for Purity Determination of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Abstract and Introduction
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, serving as a core scaffold for various therapeutic agents, including kinase inhibitors.[1] The purity of such starting materials is paramount, as undetected impurities can confound biological data, introduce toxicity, and compromise the integrity of drug development programs. This guide presents a comprehensive, multi-modal strategy for the definitive purity assessment of this compound, emphasizing the principle of analytical orthogonality.
An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, provides a robust and complete purity profile. No single method can definitively establish purity; for instance, chromatographic methods may not detect non-UV active or volatile impurities, while spectroscopic methods may not resolve structurally similar isomers. This document provides detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Elemental Analysis (EA) for absolute elemental composition. The protocols are designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3]
The Orthogonal Analytical Workflow
A comprehensive purity assessment relies on integrating data from multiple, disparate analytical techniques. Each method provides a unique piece of the puzzle, and their collective results build a high-confidence purity value. The following workflow illustrates this integrated approach.
Caption: Orthogonal workflow for comprehensive purity analysis.
Primary Purity by Reversed-Phase HPLC
High-Performance Liquid Chromatography with UV detection is the cornerstone of purity analysis for non-volatile organic compounds. It excels at separating the main component from structurally related impurities.
3.1 Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the workhorse for reversed-phase chromatography. Its nonpolar nature is ideal for retaining moderately polar heterocyclic compounds like the target analyte.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is used to ensure the elution of both polar and non-polar impurities. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
pH Modifier: Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group on the analyte. This ensures a single, well-defined peak shape and improves retention on the C18 column. A pH of ~2.5-3.0 is ideal.
-
Detection: The pyrrolopyrazine core possesses a strong UV chromophore. Diode-Array Detection (DAD) is employed to monitor across a range of wavelengths, ensuring that no impurities are missed and allowing for peak purity analysis.
3.2 Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode-Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg of this compound.
-
Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial over 1 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD, 254 nm (primary), monitor 220-400 nm for impurity profiling |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method assumes that all components have a similar response factor at the chosen wavelength. For a more accurate quantification, a reference standard is required.
-
Impurity Identification by LC-MS
LC-MS is a powerful tool for identifying unknown peaks observed in the HPLC analysis. It provides the molecular weight of impurities, which is critical for proposing their structures.
4.1 Causality Behind Experimental Choices
-
Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules containing acidic and basic functional groups. It can be run in both positive and negative ion modes to maximize the chances of detecting all impurities.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is recommended. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an impurity, which greatly aids in its identification.[4]
4.2 Protocol: LC-MS Analysis
-
Instrumentation: An LC system coupled to an ESI-HRMS detector.
-
Methodology:
-
Utilize the same HPLC method developed in Section 3.2. This ensures a direct correlation between the peaks observed by UV and the masses detected by MS.
-
Divert the flow to the MS detector after the DAD.
-
Acquire data in both positive and negative ESI modes in separate runs.
-
-
Data Analysis Workflow:
Caption: Decision tree for impurity identification using LC-MS data.
Orthogonal Purity and Identity by qNMR
Quantitative NMR (qNMR) is a primary analytical method that provides structural confirmation and an independent measure of purity.[5][6] It is orthogonal to chromatography because it does not rely on physical separation. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.
5.1 Causality Behind Experimental Choices
-
Internal Standard: Maleic acid or dimethyl sulfone are excellent choices. They must be stable, non-volatile, have high purity, and possess signals that are in a clear region of the spectrum, away from any analyte or solvent signals.
-
Solvent: A deuterated solvent like DMSO-d₆ is used to dissolve both the sample and the internal standard. DMSO is a good choice for polar carboxylic acids.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified is critical. This ensures all protons are fully relaxed before the next pulse, making the signal integral directly proportional to the number of protons.
5.2 Protocol: Quantitative ¹H NMR
-
Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.
-
-
Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key Parameters: Set the relaxation delay (D1) to 30-60 seconds. Acquire at least 16 scans for good signal-to-noise.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Residual Solvent Analysis by Headspace GC-MS
Manufacturing processes for active pharmaceutical ingredients (APIs) often use organic solvents, which must be controlled in the final product.[7] Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the standard method for this analysis, as specified by USP <467> and ICH Q3C guidelines.[8]
6.1 Causality Behind Experimental Choices
-
Headspace Sampling: The solid sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. This gas is then injected into the GC, preventing non-volatile matrix components from contaminating the system.
-
GC Separation: A column with a phase like G43 (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is used to separate common organic solvents based on their boiling points and polarity.
-
MS Detection: Mass spectrometry provides definitive identification of the eluted solvents by comparing their mass spectra to a known library (e.g., NIST).
6.2 Protocol: HS-GC-MS for Residual Solvents
-
Instrumentation: A GC-MS system equipped with a headspace autosampler.
-
Sample Preparation:
-
Accurately weigh ~100 mg of the test sample into a 20 mL headspace vial.
-
Add 5 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Immediately crimp seal the vial.
-
-
HS-GC-MS Conditions:
| Parameter | Recommended Setting |
| Headspace Oven Temp | 80 °C |
| Vial Equilibration | 30 minutes |
| GC Column | DB-624 or equivalent (G43 phase), 30 m x 0.32 mm, 1.8 µm film |
| Carrier Gas | Helium, constant flow ~1.5 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Detection | Electron Ionization (EI), scan range 35-350 amu |
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to those of a solvent standard mix.
-
Quantify against a standard curve to report solvent levels in parts-per-million (ppm).
-
Absolute Purity by Elemental Analysis
Elemental analysis (EA), or combustion analysis, provides a fundamental measure of a compound's purity by determining the mass fractions of carbon, hydrogen, and nitrogen.[9][10] The experimental results are compared to the theoretical values calculated from the compound's molecular formula.
7.1 Protocol and Acceptance Criteria
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Submit ~2-3 mg of a finely ground, homogenous, and thoroughly dried sample.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Acceptance Criterion: The measured weight percentages for C, H, and N must be within ±0.4% of the theoretical values.[4][11]
-
Theoretical Values for C₇H₅N₃O₂ (MW: 179.14 g/mol ):
-
%C = (7 * 12.011 / 179.14) * 100 = 46.93%
-
%H = (5 * 1.008 / 179.14) * 100 = 2.81%
-
%N = (3 * 14.007 / 179.14) * 100 = 23.45%
-
Development of a Stability-Indicating Method: Forced Degradation
For use in regulated drug development, an analytical method must be "stability-indicating," meaning it can separate the intact drug from its degradation products.[12] Forced degradation studies are performed by subjecting the compound to harsh conditions to generate these degradants.[13][14]
8.1 Forced Degradation Protocol
-
Objective: To achieve 5-20% degradation of the main peak. Adjust stress duration as needed.
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 80 °C for 72 hours.
-
Photolytic: Solution/solid sample exposed to light according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples by the HPLC method (Section 3.2).
-
Use a DAD detector to perform peak purity analysis on the parent peak in each stressed sample to ensure it is spectrally homogenous and free from co-eluting degradants.
-
Caption: Workflow for validating a stability-indicating HPLC method.
Conclusion: Integrating Data for a Final Purity Value
Assigning a final purity value requires the synthesis of all orthogonal data. The HPLC area % provides the primary measure of purity relative to chromatographable impurities. qNMR offers an independent, absolute purity value. Elemental analysis confirms the fundamental composition, and GC-MS quantifies volatile impurities. A final purity report should list the results from each technique, culminating in a comprehensive statement of purity that accounts for all potential contaminants. This multi-faceted approach ensures the highest confidence in material quality for downstream research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Residual Solvent Analysis Information | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. azom.com [azom.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. rjptonline.org [rjptonline.org]
Application Notes and Protocols: The 5H-Pyrrolo[2,3-b]pyrazine Scaffold as a Versatile Platform for Targeted Cancer Therapies
Introduction: The Rise of a Privileged Scaffold in Oncology
The quest for highly selective and potent small molecule inhibitors for targeted cancer therapy has led to the exploration of a multitude of heterocyclic scaffolds. Among these, the 5H-pyrrolo[2,3-b]pyrazine, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties make it an ideal backbone for the design of inhibitors that can precisely target the ATP-binding sites of various protein kinases, which are key players in the signaling pathways that drive cancer cell proliferation and survival.[1][3] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 5H-pyrrolo[2,3-b]pyrazine scaffold in the development of targeted cancer therapies. We will delve into the rationale behind its use, detailed protocols for the synthesis and evaluation of its derivatives, and the interpretation of the resulting data.
Mechanism of Action: Targeting Key Oncogenic Kinases
The versatility of the 5H-pyrrolo[2,3-b]pyrazine core lies in its ability to be chemically modified at various positions, allowing for the fine-tuning of its interaction with the active sites of different kinases.[1] This has led to the development of potent inhibitors for several clinically relevant kinase families.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[5][6][7] Dysregulation of this pathway, through mutations, amplifications, or translocations, is implicated in a variety of cancers.[5][7][8] Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been successfully designed as potent FGFR inhibitors.[5][6][7][8][9][10] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the FGFR kinase domain and thereby preventing the phosphorylation of downstream signaling molecules.[5]
Signaling Pathway of FGFR and its Inhibition
Caption: FGFR signaling pathway and the point of intervention by 5H-pyrrolo[2,3-b]pyrazine inhibitors.
Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the nucleus, regulating immune responses and hematopoiesis.[11][12] Dysregulation of the JAK-STAT pathway is associated with various cancers and autoimmune diseases.[11][13] The 5H-pyrrolo[2,3-b]pyrazine scaffold has been utilized to develop potent and selective JAK inhibitors, particularly targeting JAK3.[13]
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when rearranged, fused, or mutated, can act as a potent oncogenic driver in several cancers, most notably in non-small cell lung cancer (NSCLC).[14][15][16][17] The development of ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC. While not as extensively documented as for FGFR and JAK, the pyrrolo[2,3-b]pyrazine scaffold shows promise for the development of novel ALK inhibitors.
Drug Development Workflow: From Synthesis to In Vivo Evaluation
The development of targeted cancer therapies based on the 5H-pyrrolo[2,3-b]pyrazine scaffold follows a structured workflow, beginning with chemical synthesis and progressing through in vitro and in vivo evaluations.
Experimental Workflow for Developing 5H-pyrrolo[2,3-b]pyrazine-based Inhibitors
Caption: A streamlined workflow for the development and evaluation of 5H-pyrrolo[2,3-b]pyrazine-based kinase inhibitors.
Protocols
PART 1: Synthesis of 5H-pyrrolo[2,3-b]pyrazine Derivatives
The synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives often involves multi-step reactions. A general synthetic scheme is provided below, based on literature procedures.[6][8]
Protocol 1: General Synthesis of a 5-Sulfonyl-5H-pyrrolo[2,3-b]pyrazine Derivative
Objective: To synthesize a 5H-pyrrolo[2,3-b]pyrazine derivative with a sulfonyl group at the N5 position, a common feature in many potent kinase inhibitors.[6][8]
Materials:
-
3-Bromo-5H-pyrrolo[2,3-b]pyrazine
-
Appropriate sulfonyl chloride (e.g., 1-(2-fluoroethyl)-1H-imidazole-4-sulfonyl chloride)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reagents for Suzuki coupling (e.g., a boronic acid or ester, palladium catalyst like Pd(dppf)Cl₂, and a base like K₂CO₃)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Sulfonylation of the Pyrrole Nitrogen: a. Suspend NaH (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen). b. Slowly add a solution of 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 equivalent) in anhydrous DMF at 0 °C. c. Stir the mixture at room temperature for 30 minutes. d. Add the desired sulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture. e. Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by carefully adding water. g. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography to obtain the 3-bromo-5-sulfonyl-5H-pyrrolo[2,3-b]pyrazine intermediate.
-
Suzuki Coupling for C3-Substitution: a. To a solution of the 3-bromo-5-sulfonyl-5H-pyrrolo[2,3-b]pyrazine intermediate (1.0 equivalent) in a suitable solvent system (e.g., 1,4-dioxane/water), add the desired boronic acid or ester (1.2 equivalents), a base such as K₂CO₃ (3.0 equivalents), and a palladium catalyst like Pd(dppf)Cl₂ (0.05 equivalents). b. Degas the mixture and heat it under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring by TLC. c. After the reaction is complete, cool the mixture to room temperature and dilute with water. d. Extract the product with an organic solvent. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the final product by column chromatography.
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
PART 2: In Vitro Evaluation
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compounds against the target kinase (e.g., FGFR1, JAK3).
Materials:
-
Recombinant human kinase (e.g., FGFR1)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Synthesized 5H-pyrrolo[2,3-b]pyrazine derivatives
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a FRET-based system)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.[18][19][20]
Materials:
-
Cancer cell line expressing the target kinase (e.g., KG-1 cells for FGFR)
-
Complete cell culture medium
-
Synthesized 5H-pyrrolo[2,3-b]pyrazine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
Data Presentation: Summarizing In Vitro Activity
The results of the in vitro assays should be summarized in a clear and concise table for easy comparison of the compounds' activities.
| Compound ID | Target Kinase IC₅₀ (nM) | Cell Line GI₅₀ (nM) |
| Compound X | 10.5 | 50.2 |
| Compound Y | 3.2 | 15.8 |
| Compound Z | 150.7 | >1000 |
PART 3: In Vivo Evaluation
Protocol 4: Xenograft Tumor Model in Mice
Objective: To evaluate the in vivo anti-tumor efficacy of a lead compound.[21][22][23][24][25]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Lead 5H-pyrrolo[2,3-b]pyrazine derivative
-
Vehicle for drug administration
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Animal Randomization and Treatment: Randomize the mice into control and treatment groups.
-
Drug Administration: Administer the lead compound (at a predetermined dose and schedule, e.g., daily oral gavage) or the vehicle to the respective groups.
-
Efficacy Assessment: Continue monitoring tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Toxicity Assessment: Monitor the body weight and general health of the mice as indicators of toxicity.
-
Pharmacodynamic (PD) Analysis (Optional): At the end of the study, tumors can be excised to analyze the levels of the target kinase and downstream signaling molecules by Western blotting or immunohistochemistry to confirm target engagement in vivo.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion and Future Directions
The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a highly valuable platform for the development of targeted cancer therapies. Its chemical tractability allows for the generation of diverse libraries of compounds that can be screened against a wide range of oncogenic kinases. The protocols outlined in this guide provide a framework for the systematic synthesis and evaluation of these promising therapeutic agents. Future research in this area will likely focus on the development of even more selective and potent inhibitors, the exploration of novel kinase targets for this scaffold, and the use of advanced in vivo models, such as patient-derived xenografts (PDXs), to better predict clinical efficacy.[24][25] The continued investigation of 5H-pyrrolo[2,3-b]pyrazine and its derivatives holds great promise for expanding the arsenal of targeted therapies available to cancer patients.
References
- 1. 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde|CAS 4121-22-6 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis | PLOS One [journals.plos.org]
- 18. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. noblelifesci.com [noblelifesci.com]
- 21. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. championsoncology.com [championsoncology.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Welcome to the technical support center for the synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are a synthesis of established chemical principles and field-proven experience to ensure your success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and its precursors.
Question 1: I am observing very low or no yield of my desired cyclized 5H-pyrrolo[2,3-b]pyrazine core. What are the likely causes and how can I fix it?
Answer:
Low yields in the formation of the 7-azaindole core, of which 5H-pyrrolo[2,3-b]pyrazine is a member, are a frequent challenge. The causes can typically be traced back to the starting materials, reaction conditions, or the specific synthetic route chosen.
Potential Causes & Recommended Solutions:
-
Poor Nucleophilicity of the Aminopyrazine: The initial step in many syntheses, such as the Bischler-Möhlau or related condensations, involves the nucleophilic attack of an aminopyrazine derivative. If the pyrazine ring is substituted with strong electron-withdrawing groups, this can significantly reduce the nucleophilicity of the amino group, stalling the reaction.
-
Expert Insight: While electron-withdrawing groups can be necessary for downstream functionalization, consider using a more electron-rich aminopyrazine to build the core, and then introduce the desired functionality later. Alternatively, employing a stronger base or higher temperatures can sometimes overcome this activation barrier, but be mindful of potential side reactions.[1]
-
-
Inefficient Cyclization/Dehydration: The final ring-closing step to form the pyrrole moiety often involves an intramolecular cyclization followed by dehydration. This step can be sensitive to acid/base catalysis and temperature.
-
Solution: If using a Bischler-type synthesis, ensure that the conditions are sufficiently harsh to promote cyclization, though this can sometimes lead to degradation.[1] For modern palladium-catalyzed methods, such as those involving tandem C-N coupling and cyclization, the choice of ligand, base, and solvent is critical.[2] Experiment with different phosphine ligands (e.g., dppf, Xantphos) and bases (e.g., K₂CO₃, Cs₂CO₃) to find the optimal combination for your specific substrate. Microwave irradiation has been shown to dramatically accelerate these types of cyclizations.[2][3]
-
-
Side Reactions and Dimerization: Starting materials like substituted picolines (structurally related to the pyrazine precursors) can undergo self-condensation or dimerization in the presence of strong bases like LDA, consuming your starting material.
-
Preventative Measure: A slow addition of the base at a low temperature (-78 °C) can often minimize these side reactions. Also, ensure that your reagents are anhydrous, as water can quench the organometallic intermediates.
-
Troubleshooting Workflow for Low Cyclization Yield
Caption: Troubleshooting Decision Tree for Low Cyclization Yield.
Question 2: My final hydrolysis step to convert the ethyl or methyl ester to the carboxylic acid is incomplete or leads to decomposition. How can I improve this saponification?
Answer:
Hydrolysis of an ester on a heteroaromatic system like 5H-pyrrolo[2,3-b]pyrazine can be challenging. The electron-deficient nature of the pyrazine ring can make the ester less reactive, while the pyrrole ring can be sensitive to harsh basic or acidic conditions.
Potential Causes & Recommended Solutions:
-
Harsh Basic Conditions: High concentrations of NaOH or KOH, especially at elevated temperatures, can lead to decomposition of the pyrrolopyrazine core.
-
Solution: Use milder hydrolysis conditions. A mixture of LiOH in THF/water at room temperature is often effective and less prone to causing degradation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
-
Poor Solubility: The ester intermediate may have poor solubility in the aqueous/alcoholic media typically used for saponification, leading to an incomplete reaction.
Comparative Hydrolysis Conditions
| Reagent/Conditions | Temperature | Common Issues | Recommendation |
| 2M NaOH (aq), Dioxane | 100-150 °C (µw) | Potential for decomposition, dark-colored impurities. | Use only for highly stable substrates.[5] |
| LiOH, THF/H₂O | Room Temp - 40 °C | Slower reaction times. | Recommended for sensitive substrates. |
| 10% HCl (aq) | Reflux | Risk of decarboxylation or core degradation. | Generally not recommended. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yielding synthetic route to start with for this compound?
A common and effective strategy involves the construction of the pyrrole ring onto a pre-existing pyrazine core. A generalized workflow is as follows:
-
Starting Material Synthesis: Begin with a suitable 2-aminopyrazine derivative. For the target molecule, a 2-amino-3-chloropyrazine is a versatile starting point.
-
Palladium-Catalyzed Annulation: A robust method is the palladium-catalyzed heteroannulation of an N-(3-chloropyrazin-2-yl)sulfonamide with a terminal alkyne, such as ethyl propiolate.[6] This directly constructs the pyrrolo[2,3-b]pyrazine core with an ester at the 7-position.
-
Deprotection & Hydrolysis: The sulfonamide protecting group is then removed, followed by saponification of the ester to yield the final carboxylic acid.
This route offers good control over regiochemistry and generally provides higher yields compared to older methods like the Bischler-Möhlau synthesis, which often suffer from harsh conditions and poor yields.[1]
References
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation [mdpi.com]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Support Center: Overcoming Solubility Challenges with Pyrrolo[2,3-b]pyrazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrrolo[2,3-b]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are leveraging this potent scaffold in drug discovery and encountering the common, yet significant, hurdle of poor aqueous solubility. Here, we provide in-depth troubleshooting guides, step-by-step protocols, and expert insights to help you navigate these challenges effectively.
Understanding the Core Challenge: Why is My Compound Poorly Soluble?
Pyrrolo[2,3-b]pyrazine derivatives are a cornerstone of modern medicinal chemistry, particularly as kinase inhibitors.[1][2] However, the very features that contribute to their biological activity—a rigid, planar, aromatic structure—are also the root cause of their poor solubility.
The low solubility of these compounds is often not due to high lipophilicity (LogP) alone, but is heavily influenced by strong intermolecular forces in the solid state.[3] Nearly planar molecules, like the pyrrolo[2,3-b]pyrazine core, can stack efficiently through π-π interactions in a crystal lattice.[4][5] This creates a highly stable, crystalline solid with a high melting point. For a solvent to dissolve the compound, it must provide enough energy to overcome this strong crystal packing energy; often, water alone is not sufficient.[4]
This fundamental issue is a primary reason why many promising drug candidates fail to advance, as poor solubility directly impacts absorption, bioavailability, and the ability to formulate suitable dosage forms.[4][6]
Caption: Root causes of poor solubility in pyrrolo[2,3-b]pyrazine derivatives.
Troubleshooting Guide: Common Solubility Scenarios
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My compound was fully dissolved in DMSO for my primary screen, but it precipitated immediately when diluted into my aqueous assay buffer. What should I do?
A: This is a classic case of a compound "crashing out" of solution and highlights the difference between kinetic and thermodynamic solubility. In 100% DMSO, your compound is readily soluble. When you dilute this stock into an aqueous buffer, you create a supersaturated solution that is kinetically trapped for a short period before the compound precipitates to its true, lower thermodynamic equilibrium solubility.
Your First Steps Should Be:
-
Assess the Final DMSO Concentration: Many biological assays are sensitive to DMSO concentrations above 0.5-1%. If your assay can tolerate a higher percentage (e.g., 2-5%), this may be the simplest solution to keep the compound in solution for the duration of the experiment. However, always run a vehicle control to ensure the DMSO concentration itself isn't affecting the results.
-
Investigate pH Modification: The pyrrolo[2,3-b]pyrazine scaffold contains basic nitrogen atoms.[7] Altering the pH of your buffer can ionize the molecule, which dramatically increases its interaction with water and improves solubility. This is the most effective initial strategy for ionizable compounds.[8]
-
Introduce a Co-solvent: If pH modification is insufficient or not possible, incorporating a water-miscible organic solvent (a co-solvent) into your aqueous buffer can increase the solubility of your compound by reducing the overall polarity of the solvent system.[9][10]
Q2: How can I systematically determine the optimal pH for solubilizing my derivative?
A: The key is to generate a pH-solubility profile. Since the pyrazine ring contains basic nitrogens, solubility is expected to increase at a lower pH as the molecule becomes protonated (ionized).[8] You can perform a simple experiment to determine the pH at which your compound achieves the desired concentration.
See "Protocol 1: Determining pH-Dependent Aqueous Solubility" for a detailed, step-by-step guide. The goal is to find a pH that provides sufficient solubility while remaining compatible with your experimental system. For many nitrogen-containing heterocycles, adjusting the pH is a preferred method for optimization.[7][11]
Q3: I've tried adjusting the pH, but the solubility is still too low for my in vivo studies. Which co-solvents are most effective and biocompatible?
A: When pH adjustment is not enough, co-solvents are the next logical step.[6] The goal is to use the minimum amount of co-solvent necessary to achieve the target concentration, especially for in vivo applications where toxicity is a concern.
Commonly used co-solvents in pharmaceutical formulations include polyethylene glycols (PEGs), propylene glycol (PG), and ethanol.[10] Surfactants like Tween® 80 or Cremophor® EL are also used, often in combination with co-solvents, to form micelles that can encapsulate and solubilize hydrophobic drugs.[11][12][13]
| Co-solvent / Solubilizer | Typical Concentration Range (in vivo) | Mechanism of Action | Key Considerations |
| Propylene Glycol (PG) | 10-60% | Reduces solvent polarity. | Generally recognized as safe (GRAS). Can cause hemolysis at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10-70% | Reduces solvent polarity. | GRAS. Low toxicity. Viscous. |
| Ethanol | 5-20% | Reduces solvent polarity. | Can have pharmacological effects. Potential for precipitation upon dilution in blood. |
| Tween® 80 (Polysorbate 80) | 1-10% | Forms micelles to encapsulate the drug. | Non-ionic surfactant. Generally well-tolerated. Can cause hypersensitivity reactions.[11] |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) | 5-40% | Forms inclusion complexes with the drug. | Can significantly increase solubility.[14] May have dose-limiting renal toxicity. |
See "Protocol 2: Screening Co-solvents for Enhanced Solubility" for a structured approach to finding the right system.
Q4: My compound is a late-stage lead, but its solubility remains a major obstacle for formulation development. What are the more advanced, "next-level" strategies?
A: When simple formulation adjustments are insufficient, you must consider more advanced approaches, which can be broadly categorized into formulation technology and medicinal chemistry.
-
Salt Formation: If your molecule has a suitable pKa (typically >2 units away from the desired solution pH), forming a salt is one of the most robust and widely used methods to improve solubility and dissolution rate.[11] Hydrochloride salts are very common for basic nitrogen centers.[11] A salt screen with various counter-ions is a standard step in preclinical development.
-
Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., PVP, Soluplus®).[15] This prevents the molecule from crystallizing, thereby eliminating the lattice energy barrier to dissolution.[15] The resulting material is an amorphous solid that can generate and maintain a supersaturated solution, significantly boosting bioavailability.
-
Chemical Modification (Medicinal Chemistry Approach):
-
Disrupting Crystal Packing: The most direct way to lower the melting point and improve solubility is to modify the core structure to disrupt planarity and packing.[4][5] This can be achieved by adding bulky or conformationally flexible substituents at solvent-exposed vectors of the molecule.[5]
-
Prodrug Strategy: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[16][17] For solubility enhancement, a common strategy is to attach a highly polar, ionizable promoiety, such as a phosphate or an amino acid, to the molecule.[16][18] This can increase aqueous solubility by several orders of magnitude.[16][19]
-
Decision Workflow & Detailed Protocols
The following diagram provides a logical workflow for tackling solubility issues, starting with the simplest and most accessible methods.
Caption: Decision tree for selecting a solubilization strategy.
Protocol 1: Determining pH-Dependent Aqueous Solubility
This protocol uses a shake-flask method to determine the equilibrium solubility of your compound at various pH values.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Addition: Add an excess amount of your solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. The solid should be clearly visible at the bottom.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully remove a known volume of the clear supernatant. Dilute it with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation and analyze the concentration using a calibrated HPLC-UV or LC-MS/MS method.
-
Analysis: Plot the determined solubility (in µg/mL or µM) against the measured final pH of each buffer to generate the pH-solubility profile.
Protocol 2: Screening Co-solvents for Enhanced Solubility
This protocol helps identify an effective co-solvent system for your compound.
-
Stock Solutions: Prepare 100% stock solutions of several GRAS co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and solubilizers (e.g., 20% w/v HPβCD, 10% Tween® 80).
-
System Preparation: In separate vials, prepare a range of aqueous solutions containing different percentages of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v in your primary buffer).
-
Solubility Test: Add an excess amount of your solid compound to each co-solvent system.
-
Equilibration & Quantification: Follow steps 3-6 from Protocol 1 for each co-solvent system.
-
Analysis: Compare the solubility achieved in each system to identify the most effective co-solvent and the minimum concentration required to meet your target.
Frequently Asked Questions (FAQs)
Q: Can I just use more DMSO in my assay? A: While tempting, high concentrations of DMSO (>1%) can cause artifacts in biological assays, including enzyme inhibition/activation, cytotoxicity, or altered cell membrane permeability. It is always best to minimize the final DMSO concentration and use a vehicle control to validate your results.
Q: Will micronization or particle size reduction solve my problem? A: Not entirely. Micronization increases the surface area of the solid, which enhances the dissolution rate (how fast it dissolves).[6][20] However, it does not change the thermodynamic equilibrium solubility (how much can dissolve).[6] It is a useful strategy for absorption-limited drugs but won't solve the problem if the fundamental solubility is too low for the required dose.[21]
Q: My compound has no ionizable functional groups. What is my best starting option? A: If your molecule is neutral with no sites for protonation or deprotonation, pH modification will be ineffective. Your best starting point is the co-solvent screening approach (Protocol 2). If that fails, advanced strategies like amorphous solid dispersions or chemical modification to introduce a polar/ionizable group would be the next steps.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchembuzz.wordpress.com [medchembuzz.wordpress.com]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmpas.com [jmpas.com]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-research.com.ng [bio-research.com.ng]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. mdpi.com [mdpi.com]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Pyrrolopyrazine Cyclization
Welcome to the technical support center dedicated to the synthesis and optimization of pyrrolopyrazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important heterocyclic synthesis. Pyrrolopyrazines are privileged scaffolds in drug discovery, appearing in molecules with a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory properties.[1][2] However, their synthesis, particularly the critical cyclization step, can be challenging.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and rationally optimizing reaction conditions. We will explore the causality behind experimental choices to empower you to overcome synthetic hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for forming the pyrrolopyrazine core via cyclization?
There are several established strategies, and the optimal choice depends heavily on the available starting materials and desired substitution pattern. Key approaches include:
-
Tandem Hydroamination-Aromatic Substitution: An efficient, often catalyst-free method for creating dihydro-5H-pyrrolo[2,3-c]pyrazines.[1]
-
Metal-Catalyzed Cyclization: Gold (Au), Platinum (Pt), and Copper (Cu) catalysts are frequently used to facilitate the cyclization of precursors, such as N-alkyne-substituted pyrroles.[3][4][5] Gold catalysis, in particular, is effective for cyclizing intermediates derived from aldol condensations or N-propargyl pyrazoles.[3][6][7]
-
Condensation Reactions: Classical methods involving the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound on a pyrrole scaffold remain a staple. Temperature control is critical in these reactions.[8]
-
Domino and Cascade Reactions: Advanced strategies that form multiple bonds in a single operation, such as a temperature-controlled hydroamination/[2+2]-cycloaddition cascade, can provide rapid access to complex pyrrolo-fused systems.[9]
Q2: How do electronic properties of substituents on the precursors influence the cyclization outcome?
The electronic nature of substituents is a critical control element. For instance, in the nucleophilic cyclization of N-alkyne-substituted pyrroles, electron-donating groups on the alkyne can increase its electron density, favoring cyclization with a less nucleophilic nitrogen. Conversely, electron-withdrawing groups can make the alkyne more electrophilic, directing the reaction toward a different cyclization pathway (e.g., 6-exo-dig vs. 6-endo-dig).[4][10] This principle allows for the selective synthesis of different isomers.
Q3: Why is catalyst selection so important and what are the options?
Catalysts play a pivotal role in activating substrates and lowering the activation energy of the cyclization.[11]
-
Gold (Au) Catalysts (e.g., AuCl₃): Highly effective for activating alkyne functionalities toward nucleophilic attack, making them ideal for cyclizing N-propargyl pyrazoles and related substrates.[3]
-
Platinum (Pt) Catalysts (e.g., PtCl₂, PtCl₄): Suitable for cycloisomerization reactions, particularly with propargylic esters and alcohols, to form indolizine and pyrrolone systems, which are structurally related to pyrrolopyrazines.[5]
-
Copper (Cu) Catalysts (e.g., CuSO₄·5H₂O): Often used in coupling reactions to synthesize the N-alkyne-substituted precursors needed for subsequent cyclization.[4][10]
-
Acid Catalysis: Protic acids like camphorsulfonic acid (CSA) can effectively catalyze cyclization following an initial condensation step, especially in the formation of pyrrolopyrazinones.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during pyrrolopyrazine cyclization in a practical question-and-answer format.
Category 1: Low or No Product Yield
Q: My reaction shows a high conversion of starting material on TLC/LCMS, but the isolated yield of the desired pyrrolopyrazine is very low. What's happening?
A: This is a classic scenario that often points to product decomposition or the formation of highly polar/non-polar side products that are lost during workup.
-
Causality: The pyrrolopyrazine core, while generally stable, can be sensitive to harsh pH or high temperatures, especially with certain substitution patterns. The reaction may also be forming polymeric material or highly water-soluble byproducts.
-
Troubleshooting Steps:
-
Re-evaluate Workup Conditions: Avoid strong acidic or basic washes if your product may be sensitive. Use a gentle extraction with a solvent like ethyl acetate and wash with saturated sodium bicarbonate and brine.
-
Lower the Reaction Temperature: High temperatures (e.g., ≥120 °C) can reduce the activation energy but may also promote decomposition pathways.[1][11] Screen a range of lower temperatures to find a balance between reaction rate and product stability.[8]
-
Analyze the Crude Mixture: Before purification, take a high-resolution mass spectrum and a crude NMR of your reaction mixture. This can help identify major side products and guide the optimization process.
-
Consider Product Volatility: Some simpler pyrrolopyrazines can be volatile. Avoid concentrating the product for extended periods or at high temperatures on a rotary evaporator.
-
Q: My reaction has stalled, and I'm recovering a significant amount of unreacted starting material. What should I check first?
A: Stalled reactions are most often due to issues with reagents, catalyst activity, or suboptimal conditions.
-
Causality: Impurities in starting materials can poison catalysts, while incorrect stoichiometry prevents the reaction from reaching completion. Catalysts themselves can degrade if handled or stored improperly.
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Key precursors like 1-aminopyrrole are prone to oxidation and should be freshly purified or stored under an inert atmosphere.[8] Ensure all reactants are pure and dry, as moisture can inhibit many catalytic cycles.[8]
-
Check Reagent Stoichiometry: Accurately weigh all reagents. A slight excess of one reactant can sometimes drive the reaction to completion, but a large excess may lead to side products.[8]
-
Assess Catalyst Activity: If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. For solid catalysts, ensure adequate mixing. Consider adding a fresh batch of catalyst to a stalled reaction to see if it restarts.
-
Increase Temperature Incrementally: If the reaction is clean but slow, a modest increase in temperature may be all that is needed. Monitor carefully for the appearance of side products.
-
Caption: General troubleshooting workflow for low-yield reactions.
Category 2: Side Product Formation
Q: I'm observing a significant side product corresponding to an alternative cyclization pathway (e.g., 5-exo vs. 6-endo). How can I improve the regioselectivity?
A: Regioselectivity is a common challenge, governed by a delicate balance of electronics, sterics, and reaction conditions.
-
Causality: As established by Balci et al., the cyclization of N-alkyne-substituted pyrroles is highly dependent on the electronic nature of the substituents on the alkyne.[4] The reaction kinetically favors the attack of the nucleophile on the most electrophilic carbon, which can be tuned.
-
Control Strategies:
-
Modify Electronics: If possible, change the substituents on your precursors. Adding an electron-withdrawing group can make one position more reactive, while a donating group can favor another.[4]
-
Change the Catalyst: Different Lewis acids can exhibit different regioselectivities. For example, a harder Lewis acid might coordinate differently than a softer one, favoring an alternative pathway. Screen catalysts like AuCl₃, InCl₃, or PtCl₂.[5][12]
-
Adjust the Solvent: Solvent polarity can influence the stability of charged intermediates or transition states. A switch from a non-polar solvent like toluene to a polar aprotic solvent like acetonitrile could alter the product ratio.
-
Q: My peptide-based precursor is forming a pyroglutamate side product, leading to chain termination. How can I prevent this?
A: Pyroglutamate formation is a known side reaction for N-terminal glutamine or glutamic acid residues, especially under basic or heated conditions.[13][14]
-
Causality: The side-chain carboxylate or amide of a glutamic acid or glutamine residue can intramolecularly attack the N-terminal amine, leading to a stable five-membered ring and terminating the desired reaction sequence.[14]
-
Prevention Methods:
-
Control pH: Avoid strongly basic conditions during deprotection or cyclization steps. If a base is required, use a non-nucleophilic, sterically hindered base and maintain a low temperature.
-
Protecting Group Strategy: Utilize a more robust protecting group for the glutamic acid side chain that is not removed until after the critical cyclization step.
-
Additives: In some peptide synthesis protocols, additives like HOBt have been shown to suppress this side reaction.[13]
-
Key Parameter Optimization Protocols
Data Presentation: Choosing Your Reaction Conditions
The optimal conditions are highly substrate-dependent. Use the following tables as a starting point for your optimization.
Table 1: Catalyst and Temperature Guide for Pyrrolopyrazine Cyclization
| Catalyst System | Substrate Type | Typical Temperature | Solvent | Key Considerations & References |
| Gold (AuCl₃, etc.) | N-Propargyl Pyrroles/Pyrazoles | 25 - 80 °C | Dichloromethane, Toluene | Excellent for alkyne activation. Sensitive to impurities.[3][12] |
| Protic Acid (CSA) | Aldol Condensation Adducts | 80 - 110 °C | Toluene | Cost-effective; requires heating which can cause side reactions.[6] |
| Platinum (PtCl₂/L) | Pyridine Propargylic Alcohols | 40 - 70 °C | Dioxane, Toluene | Effective for cycloisomerization; phosphine ligands can improve yield.[5] |
| Catalyst-Free | Aminocarbonyl Compounds | ≥120 °C | High-boiling point solvents | Relies on thermal energy; risk of Strecker degradation and side products.[1][11] |
Table 2: Solvent Selection and Moisture Control
| Solvent | Type | Key Application | Moisture Control |
| Toluene | Non-polar Aprotic | High-temperature reactions, azeotropic water removal. | Use dry solvent; can be run with a Dean-Stark trap. |
| Acetonitrile (MeCN) | Polar Aprotic | General purpose, good for dissolving polar precursors. | Requires rigorously dried solvent. Prone to absorbing water. |
| Dichloromethane (DCM) | Polar Aprotic | Low-temperature, mild reactions. | Use dry solvent. |
| Methanol (MeOH) | Polar Protic | Nucleophilic cyclizations involving reagents like hydrazine.[10] | Can be a reactant or a proton source. |
| Mixed/Aqueous | N/A | Specific syntheses where water controls self-assembly.[15][16] | Water content is a precisely controlled reaction parameter. |
Experimental Protocol: General Method for Gold-Catalyzed Cyclization
This protocol is a representative starting point for the cyclization of an N-alkyne-substituted pyrrole derivative.
WARNING: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the cooled flask, add the N-alkyne-substituted pyrrole substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane or Toluene) via syringe to achieve a concentration of approximately 0.1 M.
-
Catalyst Addition: Add the gold catalyst (e.g., AuCl₃, 5 mol%) to the stirring solution. The reaction may be sensitive to the order of addition, which should be optimized.
-
Reaction Monitoring: Stir the reaction at the desired temperature (start with room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Caption: Simplified pathway for gold-catalyzed pyrrolopyrazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]
- 5. Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Temperature-Controlled Divergent Hydroamination Cyclization [2+2]-Cycloaddition Cascade Reactions of Homopropargylic Amines with 2-Butynedioates: Direct Access To Pyrrolo- b-cyclobutene and Dihydro-1 H-azepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Molecules | Free Full-Text | Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring’s Interposition [mdpi.com]
common side reactions in the synthesis of pyrrolo[2,3-b]pyrazines
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the pyrrolo[2,3-b]pyrazine (4,7-diazaindole) scaffold. As a Senior Application Scientist, I have compiled this guide based on field-tested insights and established literature to help you troubleshoot common side reactions and optimize your synthetic routes. This center is designed to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for functionalizing the pyrrolo[2,3-b]pyrazine core. However, the electron-deficient nature of the pyrazine ring and the presence of multiple nitrogen atoms can lead to frustrating side reactions.
FAQ 1: Why am I observing significant dehalogenation of my halo-pyrrolopyrazine starting material during my Suzuki coupling?
A1: Root Cause Analysis & Mitigation Strategy
Dehalogenation is a frequent and competitive side reaction in cross-coupling chemistry, particularly with electron-deficient heteroaromatics.[1] It arises from several potential pathways within the catalytic cycle, most commonly via β-hydride elimination from the Pd-H species or protonolysis of the organopalladium intermediate.
Causality:
-
Base/Solvent Choice: Protic solvents (like water or alcohols) or bases containing residual water can be proton sources, leading to protonolysis of the Ar-Pd(II)-X intermediate before transmetalation can occur.
-
Ligand Dissociation: Bulky or electron-rich ligands that promote reductive elimination can sometimes favor the formation of Pd-H species, which then participate in a competing hydrodehalogenation cycle.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation, which liberates protons and reduces the concentration of the active coupling partner.[2]
Troubleshooting Guide:
-
Rigorously Dry Reagents: Ensure your solvent (e.g., dioxane, toluene) and base (e.g., K₂CO₃, Cs₂CO₃) are anhydrous. Use freshly distilled or purchased anhydrous solvents and dry the base in an oven before use.
-
Optimize the Base: While aqueous base is common in Suzuki protocols, it can exacerbate dehalogenation. Switch to strictly anhydrous conditions using bases like K₃PO₄ or CsF.
-
Select the Right Catalyst System: For challenging substrates, pre-formed catalysts (e.g., Pd(dppf)Cl₂) are often more reliable than generating the active species in situ from sources like Pd(OAc)₂.[2] The dppf ligand is often robust enough to prevent unwanted side reactions.
-
Check Boronic Acid Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of high-purity boronic acid to ensure the rate of transmetalation outcompetes the dehalogenation pathway.
Diagram: Competing Pathways in Suzuki Coupling
References
Technical Support Center: Purification of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Welcome to the technical support center for 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 502141-03-9). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic building block. The unique physicochemical properties of this molecule, stemming from its acidic carboxylic group and fused aromatic pyrrolopyrazine core, present specific challenges that require a nuanced approach. This document provides in-depth, field-tested troubleshooting advice and protocols to help you achieve your desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?
Understanding the molecule's properties is the foundation of a successful purification strategy. Key characteristics include:
-
Acidic Nature: The carboxylic acid moiety is the most influential functional group. Its protonated (COOH) and deprotonated (COO⁻) forms have drastically different solubilities. The solubility of organic carboxylic acids is highly pH-dependent; they are generally more soluble in aqueous solutions at pH values above their pKa, where they exist as the carboxylate anion.[1][2][3][4]
-
Aromatic System: The fused 5H-pyrrolo[2,3-b]pyrazine ring system is planar and heteroaromatic.[5] This contributes to its moderate polarity and potential for π-π stacking interactions, which can sometimes lead to aggregation and poor solubility in non-polar solvents.
-
Physical Form: The compound is typically a solid at room temperature, making recrystallization a viable and preferred method of purification.[6][7]
-
Solubility Profile: It generally exhibits poor solubility in non-polar organic solvents (e.g., hexanes, toluene) and moderate to poor solubility in many common polar aprotic solvents. Its solubility dramatically increases in basic aqueous solutions due to salt formation.
Q2: What are the most common types of impurities I might encounter after synthesis?
Impurities are typically byproducts or unreacted materials from the synthetic route. While the exact impurities depend on your specific synthesis, common classes found in the preparation of related 7-azaindole and pyrazine derivatives include:[8][9]
-
Unreacted Starting Materials: Precursors used in the final cyclization or functionalization step.
-
Incomplete Cyclization Products: Acyclic intermediates that have failed to form the bicyclic ring system.
-
Side-Reaction Products: These can include N-alkylated byproducts, decarboxylated analogues, or products from aldol-type reactions of intermediate aldehydes.[8]
-
Residual Catalysts and Reagents: For example, residual palladium from cross-coupling reactions or coupling reagents from amidation.[9][10]
Q3: What is the best general purification strategy for this compound?
A multi-step approach is often most effective. The optimal strategy depends on the scale and the nature of the impurities, but a robust general workflow is outlined below.
Caption: Decision tree for purifying the target compound.
-
Aqueous Workup / Acid-Base Extraction: First, use a liquid-liquid extraction to perform a bulk separation of acidic, basic, and neutral components. This is highly effective for removing non-acidic organic impurities.
-
Recrystallization: This is the workhorse method. A pH swing recrystallization is often the most powerful technique for this specific molecule. If impurities persist, a second recrystallization from a suitable organic solvent system can be performed.
-
Chromatography: If high-purity material (>99.5%) is required or if impurities are structurally very similar, preparative HPLC or flash chromatography may be necessary.
Troubleshooting Guide & Protocols
Problem: My compound has very poor solubility in all common recrystallization solvents.
This is a frequent challenge due to the compound's rigid, polar, and hydrogen-bonding nature.
Solution:
-
Leverage pH: Do not try to force solubility in common solvents like ethyl acetate or methanol directly. The most effective method is to use the compound's acidic nature to your advantage by performing a pH swing recrystallization . This involves dissolving the impure solid in a basic aqueous solution to form the highly soluble carboxylate salt, filtering out any insoluble neutral/basic impurities, and then re-precipitating the pure carboxylic acid by acidifying the solution.
-
Highly Polar Solvents: For organic solvent recrystallization, you may need to use highly polar solvents like DMF, DMAc, or DMSO, followed by the addition of an anti-solvent like water or acetonitrile. Use this as a secondary method, as removing residual high-boiling point solvents can be difficult.
Experimental Protocol: Recrystallization via pH Swing
This protocol is designed to purify the title compound by leveraging its differential solubility in acidic and basic aqueous media.
Methodology:
-
Dissolution: Suspend the crude this compound in a minimal amount of deionized water.
-
Basification: While stirring, add a 1M aqueous solution of a suitable base (e.g., NaOH, K₂CO₃) dropwise until the solid completely dissolves and the solution pH is ~9-10. The compound is now in its soluble salt form.
-
Hot Filtration: If any solid impurities remain, heat the solution gently (40-50°C) and perform a hot filtration through a celite pad or fine filter paper to remove them. This step is critical for removing baseline insoluble material.
-
Acidification & Precipitation: Cool the clear filtrate to room temperature. While stirring vigorously, slowly add a 1M aqueous acid solution (e.g., HCl, acetic acid) dropwise. The target compound will begin to precipitate as the pH drops below its pKa. Continue adding acid until the pH is ~3-4 to ensure complete protonation and precipitation.
-
Isolation: Age the resulting slurry, preferably at a reduced temperature (0-5°C) for at least 1 hour to maximize yield.
-
Collection & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts, followed by a rinse with a minimal amount of a non-solvent like cold diethyl ether or hexanes to aid in drying.
-
Drying: Dry the purified solid under a high vacuum to a constant weight.
Problem: My crystallized product is still contaminated with a closely related, non-acidic impurity.
This occurs when neutral or basic impurities are trapped within the crystal lattice during precipitation or are simply not removed by a single purification method.
Solution:
Perform a rigorous acid-base liquid-liquid extraction prior to recrystallization. This technique physically separates the acidic product from other components into different liquid phases.
Experimental Protocol: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extract with Base: Transfer the solution to a separatory funnel and extract with 1M NaOH or NaHCO₃ solution. The acidic product will move into the aqueous layer as its sodium salt, leaving neutral and basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. To remove any trapped organic impurities, perform a "back-wash" with a fresh portion of EtOAc or DCM and discard this organic wash.
-
Acidify & Re-extract: Cool the aqueous layer in an ice bath and acidify with concentrated or 3M HCl to a pH of 3-4. The pure product will precipitate. Extract the precipitated product back into a fresh portion of EtOAc or DCM (3 times).
-
Dry and Concentrate: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified acid, which can then be further polished by recrystallization if needed.
Problem: I'm seeing broad peaks or poor separation during RP-HPLC analysis.
This is a classic issue when analyzing ionizable compounds like carboxylic acids without proper mobile phase control.[11]
Solution:
You must suppress the ionization of the carboxylic acid to achieve sharp, symmetrical peaks and reproducible retention times.
-
Acidify the Mobile Phase: Add an acid modifier to your mobile phase (both water and organic solvent). Common choices include:
-
0.1% Trifluoroacetic Acid (TFA)
-
0.1% Formic Acid
-
-
Mechanism: The low pH of the mobile phase ensures the analyte remains in its neutral, protonated (COOH) form, which interacts more consistently with the C18 stationary phase. This prevents the mixed-mode (ionic and hydrophobic) interactions that lead to peak tailing and broadening. For preparative HPLC, formic acid is often preferred as it is more easily removed from the final product than TFA.
Data Summary Tables
Table 1: Recommended Solvent Systems for Recrystallization
| Method | Good Solvent (for dissolution) | Anti-Solvent (for precipitation) | Rationale & Comments |
| pH Swing | Dilute Aqueous Base (e.g., 1M NaOH) | Dilute Aqueous Acid (e.g., 1M HCl) | Most effective method. Exploits the large solubility difference between the salt and the free acid. |
| Organic System 1 | Dimethylformamide (DMF) or DMSO | Water or Acetonitrile | Useful for removing non-polar impurities. Requires high vacuum to remove residual DMF/DMSO. |
| Organic System 2 | Hot Ethanol or Methanol | Water | A common system for moderately polar compounds. Product may crash out too quickly; slow cooling is key.[12] |
| Organic System 3 | Tetrahydrofuran (THF) | n-Hexane | Can be effective if the compound has sufficient solubility in hot THF.[12] |
Table 2: Influence of pH on the State and Solubility of the Compound
| pH Range | Predominant Species | Form | Expected Aqueous Solubility | Recommended Action |
| pH < 4 | Carboxylic Acid (R-COOH) | Neutral | Low | Precipitate / Extract into Organic |
| pH 4 - 7 | Mixture of R-COOH / R-COO⁻ | Mixed | Variable | Avoid for consistent results |
| pH > 8 | Carboxylate (R-COO⁻) | Anionic (Salt) | High | Dissolve / Extract into Aqueous |
References
- 1. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 502141-03-9 [sigmaaldrich.com]
- 7. 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methy… [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
Navigating Kinase Assay Variability with Pyrrolo[2,3-b]pyrazine Inhibitors: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-b]pyrazine kinase inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during kinase assays. Pyrrolo[2,3-b]pyrazines are a promising class of kinase inhibitors, often targeting the ATP-binding site of kinases like FGFR, JAK, and others.[1][2][3][4][5] However, their unique chemical properties can sometimes lead to variability in assay results. This resource aims to equip you with the knowledge to identify, understand, and resolve these issues, ensuring the accuracy and reproducibility of your data.
Frequently Asked Questions (FAQs)
Section 1: Compound Handling and Assay Setup
Q1: I'm observing high variability between replicate wells in my kinase assay. What are the most common initial culprits related to my pyrrolo[2,3-b]pyrazine inhibitor?
High variability is a frequent challenge in kinase assays and can often be traced back to the inhibitor itself or the assay conditions.[6] Here’s a breakdown of potential causes and solutions:
-
Inhibitor Solubility and Precipitation: Pyrrolo[2,3-b]pyrazine compounds, like many small molecule inhibitors, can have limited aqueous solubility.[7][8] When diluting a concentrated DMSO stock into an aqueous assay buffer, the compound may precipitate out of solution, leading to inconsistent concentrations across your plate. This is a common issue known as "precipitation upon dilution."[7]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plate for any signs of precipitation (cloudiness, particulates).
-
Reduce Final DMSO Concentration: While DMSO is an excellent solvent, high concentrations can affect kinase activity.[9][10][11] Ideally, keep the final DMSO concentration in your assay below 1%, and ensure it is consistent across all wells, including controls.[12][13]
-
Optimize Dilution Scheme: Instead of a single large dilution, perform a serial dilution of your inhibitor in DMSO first, then add a small, consistent volume to your assay buffer.[12]
-
-
-
Compound Aggregation: At concentrations above a certain threshold (the critical aggregation concentration), small molecules can form aggregates.[14][15] These aggregates can nonspecifically inhibit enzymes, leading to artifacts and variability.[14][15]
-
Troubleshooting Steps:
-
Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer can help prevent compound aggregation.[14]
-
Vary Enzyme Concentration: Aggregation-based inhibition is often sensitive to the enzyme concentration. If you observe that the IC50 of your inhibitor changes significantly with different enzyme concentrations, aggregation may be occurring.[14][15]
-
-
Q2: My pyrrolo[2,3-b]pyrazine inhibitor shows potent activity in my biochemical assay, but this doesn't translate to my cell-based assays. What could be the reason for this discrepancy?
This is a common observation in drug discovery and can be attributed to several factors that differentiate a simplified biochemical environment from a complex cellular system.[6][16][17]
-
High Intracellular ATP Concentrations: Biochemical kinase assays are often performed at or near the Km of ATP for the kinase to achieve high sensitivity.[6][18] However, intracellular ATP concentrations are much higher (typically 1-5 mM).[16][17] Since most pyrrolo[2,3-b]pyrazine inhibitors are ATP-competitive, they must compete with a much larger pool of ATP in a cellular context, which can lead to a significant decrease in apparent potency.[3][16][17]
-
Cell Permeability and Efflux: The inhibitor must be able to cross the cell membrane to reach its intracellular target. Poor membrane permeability or active removal by cellular efflux pumps (like P-glycoprotein) can result in a lower effective intracellular concentration of the inhibitor.[6]
Section 2: Assay-Specific Troubleshooting
Q3: I'm using a luminescence-based kinase assay (e.g., ADP-Glo™) and I'm seeing a high background signal. How can I troubleshoot this?
High background in luminescence assays can mask the true signal from your kinase reaction, reducing the assay window and sensitivity.[19][20]
-
Potential Causes & Solutions:
-
ATP Contamination in Reagents: The presence of contaminating ADP in the ATP reagent can lead to a high background signal.[13] Using high-purity ATP is recommended.[13]
-
Plate Choice and Crosstalk: The type of microplate used is crucial. Opaque, white plates are generally recommended for luminescence assays to maximize signal and prevent crosstalk between wells.[20][21] If a well with a very high signal is adjacent to a well with a low signal, the light can "bleed" over, artificially inflating the reading in the low-signal well.[20]
-
Reagent Quality and Preparation: Ensure that your luciferase and other assay reagents have been stored correctly and have not undergone multiple freeze-thaw cycles, which can reduce their activity.[19]
-
Q4: My fluorescence-based assay is showing high variability and a low signal-to-noise ratio. What should I check?
Fluorescence-based assays are powerful but can be prone to interference.[22][23]
-
Troubleshooting Steps:
-
Compound Interference: Some compounds can be inherently fluorescent or can quench the fluorescence of the assay's reporter molecule, leading to false positives or negatives.[22] Run a control plate with your inhibitor in the assay buffer without the kinase to check for any intrinsic fluorescence.
-
Plate and Reagent Autofluorescence: Using black-walled, clear-bottom plates can help reduce background fluorescence from the plate itself.[23] Also, check your buffers and reagents for any autofluorescence.
-
Instrument Settings: Ensure that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorophore used in your assay.[23]
-
Section 3: Understanding the Mechanism of Pyrrolo[2,3-b]pyrazines
Q5: How does the ATP-competitive nature of pyrrolo[2,3-b]pyrazine inhibitors influence assay design and interpretation?
Pyrrolo[2,3-b]pyrazines typically function as ATP-competitive inhibitors, meaning they bind to the same site on the kinase as ATP.[1][3] This has several important implications for your experiments:
-
Impact of ATP Concentration on IC50: The measured IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. As you increase the ATP concentration, you will need more inhibitor to achieve the same level of inhibition, resulting in a higher apparent IC50. This relationship is a hallmark of competitive inhibition.
-
Selectivity Considerations: Due to the highly conserved nature of the ATP-binding site across the kinome, achieving high selectivity with ATP-competitive inhibitors can be challenging.[24][25] A compound that is potent against your primary target may also inhibit other kinases.[25] Comprehensive selectivity profiling against a panel of kinases is crucial for characterizing a novel inhibitor.[25]
Visualizing the Troubleshooting Workflow
A systematic approach is key to efficiently resolving assay variability. The following workflow outlines a decision-making process for troubleshooting common issues.
Caption: A decision tree for troubleshooting kinase assay variability.
Experimental Protocols
Protocol 1: Serial Dilution of Pyrrolo[2,3-b]pyrazine Inhibitors
This protocol is designed to minimize precipitation upon dilution into aqueous buffers.
-
Prepare a High-Concentration Stock: Dissolve your pyrrolo[2,3-b]pyrazine inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Create a DMSO Dilution Series: Perform a serial dilution of your inhibitor stock in 100% DMSO. For a 10-point, 3-fold dilution series, you would dilute your 10 mM stock to 3.33 mM, then 1.11 mM, and so on, all in DMSO.
-
Dilute into Assay Buffer: Add a small, fixed volume of each DMSO dilution to your assay wells (e.g., 1 µL of a 100X DMSO stock into a final assay volume of 100 µL to achieve a final DMSO concentration of 1%).
-
Control Wells: For your "no inhibitor" control wells, add the same volume of 100% DMSO to ensure the solvent concentration is consistent across the entire plate.[12]
Protocol 2: Assessing Compound Aggregation using a Detergent
This protocol helps determine if compound aggregation is contributing to inhibition.
-
Prepare Two Sets of Assay Buffer:
-
Buffer A: Your standard kinase assay buffer.
-
Buffer B: Your standard kinase assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Run Parallel IC50 Curves: Perform a full dose-response experiment for your inhibitor in both Buffer A and Buffer B.
-
Analyze the Results: If the inhibitor's IC50 value is significantly higher (less potent) in the presence of the detergent (Buffer B), it is a strong indication that compound aggregation was contributing to the observed inhibition in Buffer A.[14]
Data Presentation: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action | Key Parameter to Check |
| High Well-to-Well Variability | Inhibitor precipitation/solubility issues.[6][7] | Optimize dilution protocol; lower final DMSO concentration. | Visual inspection for precipitates; Z'-factor.[26] |
| Compound aggregation.[14] | Add 0.01% non-ionic detergent (e.g., Triton X-100). | Shift in IC50 in the presence of detergent. | |
| Biochemical vs. Cellular Potency Discrepancy | High intracellular ATP concentration.[6][16][17] | Run biochemical assay at physiological ATP levels (e.g., 1 mM). | IC50 value at high vs. low ATP. |
| High Background (Luminescence Assays) | ATP reagent contamination; plate crosstalk.[13][19][20] | Use high-purity ATP; use opaque white plates. | Signal from "no enzyme" control wells. |
| Low Signal (Fluorescence Assays) | Compound interference (fluorescence or quenching).[22] | Pre-screen compound for intrinsic fluorescence. | Signal from "no enzyme" control wells containing the inhibitor. |
Mechanism of Action: ATP-Competitive Inhibition
The pyrrolo[2,3-b]pyrazine scaffold often acts as a "hinge-binder," forming hydrogen bonds with the kinase's hinge region, a critical part of the ATP-binding pocket.[1][2]
Caption: ATP and inhibitor compete for the kinase active site.
This competitive binding prevents the kinase from binding ATP and phosphorylating its substrate, thereby inhibiting its catalytic activity. Understanding this mechanism is fundamental to designing robust assays and interpreting your results correctly.
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protein Stability Effects in Aggregate-Based Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. goldbio.com [goldbio.com]
- 20. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [worldwide.promega.com]
- 21. agilent.com [agilent.com]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 24. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Enhancing the Selectivity of Pyrrolo[2,3-b]pyrazine Kinase Inhibitors
Welcome to the technical support center dedicated to advancing your research in kinase inhibitor development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of achieving selectivity with pyrrolo[2,3-b]pyrazine-based kinase inhibitors. The highly conserved nature of the ATP-binding site across the human kinome makes selectivity a formidable challenge, leading to potential off-target effects and associated toxicities.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to navigate these complexities with scientifically grounded strategies and practical experimental guidance.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter while developing selective pyrrolo[2,3-b]pyrazine kinase inhibitors.
Question 1: My lead pyrrolo[2,3-b]pyrazine inhibitor is potent against my target kinase but shows significant off-target activity against closely related kinases. How can I improve its selectivity?
Answer:
This is a common challenge stemming from the conserved ATP-binding pocket among kinases.[1][3] To enhance selectivity, a multi-pronged approach involving structural biology, medicinal chemistry, and computational modeling is recommended.
Underlying Principle: Selectivity can be achieved by exploiting subtle differences in the amino acid residues and the overall topography of the ATP-binding site between your target kinase and off-target kinases.
Recommended Strategies & Protocols:
-
Structure-Based Drug Design (SBDD):
-
Rationale: Co-crystallizing your inhibitor with the target kinase and key off-target kinases provides a high-resolution map of the binding interactions. This allows for the identification of unique pockets or residues in the target kinase that can be exploited.
-
Protocol: X-ray Crystallography of Kinase-Inhibitor Complex
-
Express and purify your target kinase and key off-target kinases.
-
Set up co-crystallization trials by incubating the purified kinase with a molar excess of your inhibitor.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature).
-
Once crystals are obtained, collect X-ray diffraction data at a synchrotron source.
-
Solve the crystal structure to visualize the binding mode of your inhibitor.
-
Analyze the electron density maps to identify opportunities for chemical modification to enhance interactions with the target kinase while introducing steric clashes with off-target kinases.
-
-
-
Exploit the "Gatekeeper" Residue:
-
Rationale: The gatekeeper residue, located at the entrance of a hydrophobic pocket adjacent to the ATP-binding site, plays a crucial role in determining inhibitor sensitivity and selectivity.[4][5] Kinases with smaller gatekeeper residues (e.g., threonine, alanine) are generally more accommodating to a wider range of inhibitors than those with larger gatekeeper residues (e.g., methionine, phenylalanine).[6]
-
Strategy: Design modifications to your pyrrolo[2,3-b]pyrazine scaffold that specifically interact with or are accommodated by the gatekeeper residue of your target kinase. For instance, if your target has a small gatekeeper and a key off-target has a large one, introducing a bulky substituent on your inhibitor that fits into the pocket of the target but clashes with the larger gatekeeper of the off-target can significantly improve selectivity.
-
-
Scaffold Hopping:
-
Rationale: This medicinal chemistry strategy involves replacing the core pyrrolo[2,3-b]pyrazine scaffold with a structurally novel, isosteric core while retaining key pharmacophoric features.[7][8] This can lead to drastic changes in the kinome selectivity profile by altering the inhibitor's interactions with the hinge region of the kinase.[7]
-
Workflow:
-
Use computational tools to search for alternative scaffolds that maintain the desired vector orientations for substituent groups.
-
Synthesize a focused library of compounds with the new scaffolds.
-
Screen the new compounds against your target and a panel of off-target kinases to identify scaffolds with improved selectivity profiles.[9]
-
-
Question 2: My inhibitor has good in vitro selectivity, but it loses this profile in cellular assays or shows unexpected toxicity. What could be the cause?
Answer:
Discrepancies between in vitro and cellular activity are often due to factors beyond direct kinase inhibition, such as cell permeability, metabolic stability, or engagement of unanticipated cellular targets.
Underlying Principle: A successful inhibitor must not only be potent and selective against its purified target but also possess appropriate physicochemical properties to reach and engage its target in a complex cellular environment without causing general toxicity.
Recommended Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Rationale: Poor solubility can lead to compound precipitation in cellular assays, and low permeability will prevent the compound from reaching its intracellular target.
-
Protocol: Solubility and Permeability Assays
-
Kinetic Solubility Assay: Use nephelometry to measure the solubility of your compound in aqueous buffer (e.g., PBS) at various concentrations.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive permeability of your compound across an artificial lipid membrane.
-
-
-
Evaluate Metabolic Stability:
-
Rationale: If your compound is rapidly metabolized by cellular enzymes (e.g., cytochrome P450s), its effective concentration at the target will be reduced, and the resulting metabolites could have different activity and toxicity profiles.
-
Protocol: Microsomal Stability Assay
-
Incubate your inhibitor with liver microsomes (human, rat, or mouse) and NADPH (as a cofactor).
-
At various time points, quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
-
-
Comprehensive Off-Target Profiling:
-
Rationale: Standard kinase panel screens may not cover all potential cellular targets. Broader profiling can uncover unexpected interactions.
-
Strategy: Utilize commercially available broad panel screening services that include non-kinase targets like GPCRs, ion channels, and transporters. This can help identify liabilities that may explain cellular toxicity.[10]
-
Frequently Asked Questions (FAQs)
What are the key strategies to consider at the beginning of a project to design selective pyrrolo[2,3-b]pyrazine kinase inhibitors?
At the outset of a project, a well-defined strategy can significantly increase the probability of success. Key considerations include:
-
Target Analysis: Conduct a thorough bioinformatics analysis of your target kinase's ATP-binding site compared to closely related kinases. Identify unique features, such as the gatekeeper residue size, presence of unique pockets, or differences in the hinge region, that can be exploited for selectivity.[4][11]
-
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach for developing highly selective inhibitors.[12][13] It involves screening low molecular weight fragments that bind weakly to the target.[14][15] These fragments can be optimized into potent and selective leads by growing them into unoccupied pockets or linking them with other fragments.[16]
-
Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, consider designing inhibitors that bind to less conserved allosteric sites.[17][18][19] Allosteric inhibitors can offer superior selectivity and may overcome resistance to ATP-competitive drugs.[17][20]
-
Covalent Inhibition: If your target kinase has a non-catalytic cysteine residue near the ATP-binding site that is not present in closely related kinases, designing a covalent inhibitor can lead to high potency and selectivity.[21][22][23][24][25][26]
How can computational tools aid in improving the selectivity of my inhibitors?
Computational chemistry and bioinformatics are indispensable tools in modern drug discovery for predicting and rationalizing kinase inhibitor selectivity.[27][28]
-
Molecular Docking and Scoring: Docking simulations can predict the binding mode of your pyrrolo[2,3-b]pyrazine derivatives in the ATP-binding site of your target and off-target kinases. Scoring functions can then rank these poses to estimate binding affinity, helping to prioritize compounds for synthesis.
-
Free Energy Perturbation (FEP): FEP calculations can provide more accurate predictions of the relative binding affinities of a series of analogs. This can be particularly useful for predicting the impact of subtle chemical modifications on selectivity.[1]
-
Kinome-wide Selectivity Prediction: Several computational platforms and databases can predict the selectivity profile of an inhibitor across a large portion of the human kinome based on structural and ligand-based similarity analyses.[11][29][30] This can help in early identification of potential off-target liabilities.
What is the significance of the DFG motif in kinase inhibitor design for selectivity?
The DFG (Asp-Phe-Gly) motif is a highly conserved sequence in the activation loop of kinases. Its conformation plays a critical role in kinase activity and inhibitor binding.
-
DFG-in (Active) Conformation: In the active state, the aspartate residue coordinates a magnesium ion, and the phenylalanine points into a hydrophobic pocket. Type I inhibitors bind to this conformation.
-
DFG-out (Inactive) Conformation: In the inactive state, the DFG motif flips, with the phenylalanine moving out and the aspartate moving in. This exposes an additional hydrophobic pocket adjacent to the ATP-binding site. Type II inhibitors bind to this DFG-out conformation and can achieve greater selectivity by making interactions in this less conserved pocket.[10] Designing pyrrolo[2,3-b]pyrazine derivatives that stabilize the DFG-out conformation of your target kinase is a powerful strategy for enhancing selectivity.
Data and Workflow Visualizations
Table 1: Example Kinase Selectivity Profile
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Lead Compound | 10 | 50 | 100 | 5 |
| Optimized Compound | 8 | 800 | >1000 | 100 |
Diagram 1: Structure-Based Drug Design Cycle
References
- 1. extrapolations.com [extrapolations.com]
- 2. Selectivity assessment of kinase inhibitors: strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the gatekeeper residue in phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. portlandpress.com [portlandpress.com]
- 7. Scaffold hopping for selectivity – openlabnotebooks.org [openlabnotebooks.org]
- 8. Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 15. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Fragment-Based Drug Discovery Approach for the Development of Selective Inhibitors of Protein Kinase CK2 [repository.cam.ac.uk]
- 17. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel approaches for targeting kinases: allosteric inhibition, allosteric activation and pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Challenges and innovative solutions for kinase inhibitor discovery in immunology - American Chemical Society [acs.digitellinc.com]
- 22. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. An Innovative Approach to Address Neurodegenerative Diseases through Kinase-Targeted Therapies: Potential for Designing Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. books.rsc.org [books.rsc.org]
- 27. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] Computational methods for analysis and inference of kinase/inhibitor relationships | Semantic Scholar [semanticscholar.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming the challenges associated with transitioning this synthesis from the laboratory bench to larger-scale production. As a key building block in medicinal chemistry, particularly for kinase inhibitors, a robust and scalable synthesis is paramount.[1][2][3][4]
This document moves beyond theoretical protocols to address the real-world issues that can arise during scale-up, focusing on causality and providing self-validating systems for troubleshooting.
Plausible Synthetic Route for Scale-Up
While multiple synthetic routes to pyrrolo[2,3-b]pyrazine derivatives exist, a common and adaptable approach for scale-up involves a multi-step synthesis starting from commercially available pyrazine derivatives. Below is a plausible and commonly referenced pathway that will form the basis for our troubleshooting guide.
A [label="2-amino-3-chloropyrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-amino-3-chloro-5-iodopyrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ethyl 2-((2-amino-5-iodopyrazin-3-yl)amino)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Ethyl 5-iodo-7H-pyrrolo[2,3-b]pyrazine-7-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Ethyl 5H-pyrrolo[2,3-b]pyrazine-7-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B [label="Iodination"]; B -> C [label="Buchwald-Hartwig Amination"]; C -> D [label="Cyclization"]; D -> E [label="Deiodination"]; E -> F [label="Hydrolysis"]; }
Caption: Plausible synthetic pathway for this compound.Troubleshooting Guide: From Bench to Bulk
This section is structured in a question-and-answer format to directly address potential issues at each critical stage of the synthesis.
Stage 1: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination reaction is sluggish or stalls at a larger scale, what are the potential causes and solutions?
A1: This is a common issue when scaling up palladium-catalyzed reactions.[5][6] The primary culprits are often related to mass transfer limitations, catalyst deactivation, or inadequate temperature control.
-
Causality: On a larger scale, inefficient stirring can lead to poor mixing of the heterogeneous mixture (substrate, base, catalyst), resulting in localized "hot spots" or areas of low catalyst concentration. Catalyst deactivation can be caused by oxygen contamination, which is more challenging to exclude in larger reactors.[7]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure rigorous exclusion of oxygen. For large reactors, this means multiple vacuum/nitrogen cycles. A continuous nitrogen blanket is crucial.
-
Stirring Efficiency: The choice of impeller and stirring speed is critical. An overhead stirrer with a properly designed impeller (e.g., pitched blade turbine) is necessary to ensure good suspension of solids.
-
Catalyst and Ligand Selection: While many catalyst/ligand systems work at the gram scale, some are more robust for scale-up. Consider screening different ligands for improved stability and turnover number.[8]
-
Temperature Control: Monitor the internal reaction temperature closely. Large volumes have a smaller surface area-to-volume ratio, making heat dissipation less efficient. This can lead to thermal runaway if the reaction is highly exothermic.[9][10][11]
-
Start [label="Low Conversion in\nBuchwald-Hartwig", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inert [label="Check Inert\nAtmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; Stirring [label="Evaluate Stirring\nEfficiency", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Screen Catalyst/\nLigand", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Monitor Internal\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="Improved Yield", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Inert; Start -> Stirring; Start -> Catalyst; Start -> Temp; Inert -> Solution; Stirring -> Solution; Catalyst -> Solution; Temp -> Solution; }
Caption: Decision tree for troubleshooting low conversion in Buchwald-Hartwig amination.Q2: I am observing significant levels of hydrodehalogenation (loss of iodide) and biaryl byproduct formation. How can I minimize these side reactions?
A2: These side reactions are often competitive with the desired C-N bond formation and can be influenced by the choice of base, solvent, and temperature.
-
Causality: Hydrodehalogenation can be promoted by certain bases and protic impurities. Biaryl formation is a known side reaction in Buchwald-Hartwig aminations, especially with primary amines.[5]
-
Mitigation Strategies:
-
Base Selection: A weaker base might be beneficial. Screen bases such as K3PO4, Cs2CO3, and organic bases.
-
Solvent: Ensure the use of anhydrous solvents to minimize protic sources that can lead to hydrodehalogenation.
-
Temperature Optimization: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can often suppress side reactions. A Design of Experiments (DoE) approach can be highly effective in finding the optimal conditions.[12]
-
Stage 2: Cyclization and Aromatization
Q3: The yield of my cyclization to form the pyrrole ring is inconsistent upon scale-up. What factors should I investigate?
A3: The efficiency of intramolecular cyclizations can be highly dependent on concentration and the removal of byproducts.
-
Causality: On a larger scale, ensuring efficient removal of water or other small molecule byproducts formed during cyclization can be challenging and may inhibit the reaction from going to completion.
-
Troubleshooting Steps:
-
Azeotropic Removal of Water: If water is a byproduct, consider using a solvent that allows for its azeotropic removal with a Dean-Stark trap.
-
Reaction Concentration: The optimal concentration for an intramolecular cyclization can be crucial to favor it over intermolecular side reactions. This may need to be re-optimized on a larger scale.
-
Acid/Base Catalyst: If the cyclization is catalyzed, ensure homogeneous distribution of the catalyst.
-
Stage 3: Hydrolysis and Purification
Q4: The final hydrolysis of the ester is resulting in a product that is difficult to purify. What are the common impurities and how can I remove them?
A4: Impurities at this stage are often carried over from previous steps or are degradation products from the hydrolysis itself. Impurity profiling is key.[13][14][15][16]
-
Common Impurities:
-
Unreacted starting material (the ethyl ester).
-
Byproducts from the Buchwald-Hartwig or cyclization steps.
-
Degradation products if harsh hydrolysis conditions are used.
-
-
Purification Strategy:
-
Controlled Precipitation/Crystallization: This is the most scalable purification method for a solid carboxylic acid. The choice of solvent system is critical. A mixed solvent system (e.g., water/ethanol, DMF/water) often provides the best results for achieving high purity and good crystal form.
-
pH Adjustment: Carefully control the pH during the work-up and precipitation. The product is an amino acid and will have an isoelectric point at which it is least soluble.
-
Wash Steps: Thoroughly wash the isolated solid with appropriate solvents to remove soluble impurities.
-
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg | Reduced solvent-to-substrate ratio to improve throughput. |
| Purification Method | Column Chromatography | Crystallization/Recrystallization | Chromatography is generally not viable for large quantities. |
| Filtration Time | Minutes | Hours | Larger equipment and potential for filter cake clogging. |
| Drying Time | Hours (vacuum oven) | Days (vacuum dryer) | Efficient heat transfer in bulk solids is slow. |
Table 1: Comparison of Lab Scale vs. Pilot Scale Purification Parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The main safety concerns are:
-
Thermal Runaway: The Buchwald-Hartwig amination can be exothermic. A thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) is recommended before scaling up.[10][17][18]
-
Pyrophoric Reagents: If using strong bases like sodium hydride for other synthetic variations, extreme care must be taken with handling on a large scale.
-
Hydrogen Gas Evolution: Some dehalogenation side reactions can produce hydrogen gas, which can create a flammable atmosphere in the reactor headspace.
Q2: How can I effectively remove residual palladium to meet regulatory requirements (typically <10 ppm for APIs)?
A2: Palladium removal is a significant challenge in process chemistry.
-
Activated Carbon (Charcoal): Treatment of a solution of the product with activated carbon is a common and effective method.
-
Scavenging Resins: Thiol-functionalized silica or polymer resins can be very effective at scavenging palladium.
-
Crystallization: A well-designed crystallization can significantly reduce palladium levels, often rejecting it into the mother liquor.
Q3: What analytical methods are crucial for monitoring the reaction and ensuring final product quality?
A3: A robust analytical package is essential.
-
In-Process Controls (IPCs): HPLC is the workhorse for monitoring reaction completion and the formation of byproducts at each step.
-
Final Product Characterization:
-
HPLC: For purity assessment and quantification of impurities.
-
LC-MS: For identification of impurities.[13]
-
NMR (¹H and ¹³C): For structural confirmation.
-
Elemental Analysis: To confirm the empirical formula.
-
ICP-MS: To quantify residual palladium.
-
Experimental Protocols for Key Scale-Up Operations
Protocol 1: Large-Scale Aqueous Work-up and Isolation
-
Upon completion of the hydrolysis reaction, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any solid catalyst residues.
-
Transfer the filtrate to a suitable vessel and adjust the pH to ~3-4 with aqueous HCl. The product will precipitate out of solution.
-
Stir the resulting slurry for 2-4 hours to allow for complete precipitation.
-
Isolate the solid product by filtration using a Nutsche filter or centrifuge.
-
Wash the filter cake with deionized water until the filtrate is at a neutral pH.
-
Perform a final wash with a water-miscible solvent like ethanol or acetone to aid in drying.
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Protocol 2: Recrystallization for Final Product Purification
-
Suspend the crude this compound in a suitable solvent system (e.g., 10 volumes of a 1:1 mixture of ethanol and water).
-
Heat the mixture with stirring to reflux until all the solid dissolves.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize product recovery.
-
Isolate the purified product by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified product under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. icheme.org [icheme.org]
- 10. Thermal Hazards Reaction: Understanding - zeal [zealinstruments.com]
- 11. stonehousesafety.com [stonehousesafety.com]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Comparative Kinase Selectivity Profiling of 5H-pyrrolo[2,3-b]pyrazine Inhibitors
Welcome, fellow researchers and drug discovery professionals. In this guide, we will embark on a detailed exploration of kinase selectivity profiling, focusing on a particularly compelling class of compounds: inhibitors built on the 5H-pyrrolo[2,3-b]pyrazine scaffold. This heterocyclic system is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to act as an effective hinge-binder within the ATP-binding site of numerous kinases, providing a robust foundation for developing potent and selective inhibitors.[1][2]
Our objective is not merely to present protocols but to dissect the strategic decisions that underpin a successful kinase inhibitor profiling campaign. We will examine why certain assays are chosen over others, how to interpret the rich datasets they generate, and how these insights directly inform the optimization of lead candidates. The journey from a promising hit to a clinical candidate is paved with data, and for kinase inhibitors, selectivity is the paramount metric that distinguishes a precision therapeutic from a promiscuous compound with potential off-target liabilities.
Pillar 1: The Strategic Imperative of Kinase Profiling
The human kinome consists of over 500 protein kinases that regulate a vast majority of cellular processes.[3] While this makes them attractive therapeutic targets, the high degree of structural conservation in the ATP-binding site presents a significant challenge: achieving selectivity. An inhibitor designed for a specific cancer-driving kinase might inadvertently inhibit other kinases, leading to unforeseen toxicities. Therefore, early and comprehensive selectivity profiling is not just a characterization step; it is a critical, decision-driving component of the drug discovery workflow.
The choice of profiling strategy depends on the stage of discovery:
-
Primary Screening: High-throughput screens (HTS) to identify initial hits. Potency is key, but early selectivity flags are valuable.
-
Lead Optimization: Iterative profiling of analog series to improve on-target potency while engineering out off-target activity. This is where detailed IC50 determination against a broad panel of kinases is crucial.
-
Preclinical Characterization: Comprehensive, kinome-wide profiling to generate a detailed "fingerprint" of the candidate, predict potential side effects, and satisfy regulatory requirements.
Pillar 2: Choosing the Right Tool - A Comparative Look at Assay Platforms
The market offers a diverse array of biochemical assay platforms, broadly categorized into two types: activity assays and binding assays.[4]
-
Activity Assays: These measure the direct catalytic function of the kinase—the transfer of a phosphate group from ATP to a substrate. They provide a direct measure of inhibition.
-
Radiometric Assays: Long considered the "gold standard," these assays, like the HotSpot℠ platform, use radioisotope-labeled ATP (³³P-ATP) and directly measure the incorporation of the radiolabel into the substrate.[4][5] Their primary advantage is the use of unmodified substrates and direct product detection, minimizing artifacts. However, the logistical and safety considerations of working with radioactivity are significant drawbacks.
-
Fluorescence-Based Assays: Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer high-throughput, non-radioactive alternatives.[3][6] They are amenable to automation and miniaturization.
-
Luminescence-Based Assays: Platforms such as Promega's ADP-Glo™ are highly sensitive and robust.[7] They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction, making them a near-universal solution applicable to virtually any kinase.[7]
-
-
Binding Assays: These measure the displacement of a labeled probe from the kinase's ATP-binding site by the inhibitor. They quantify the physical interaction between the compound and the kinase. The DiscoveRx KINOMEscan™ platform is a widely used example that relies on this principle.[8] While they don't measure catalytic inhibition directly, they are a powerful tool for understanding compound affinity across the kinome.
The causality for choosing one over the other is clear: an activity assay confirms that your compound is truly inhibiting the enzyme's function, while a binding assay confirms it occupies the target site. For an ATP-competitive inhibitor, the results should correlate well. Discrepancies can suggest alternative mechanisms of action, such as allosteric inhibition. For our purposes, we will detail a protocol for the widely adopted and versatile ADP-Glo™ luminescence-based activity assay.
Pillar 3: Experimental Workflow & Protocol
Here, we provide a self-validating, step-by-step protocol for determining the IC50 value of a 5H-pyrrolo[2,3-b]pyrazine inhibitor against a target kinase using the ADP-Glo™ assay platform. The workflow is designed to ensure data integrity through appropriate controls.
Experimental Workflow Diagram
References
- 1. 2-Methoxy-5h-pyrrolo[2,3-b]pyrazine | Benchchem [benchchem.com]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5H-pyrrolo[2,3-b]pyrazine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. Its inherent ability to mimic the adenine hinge-binding motif of ATP makes it a versatile starting point for the development of inhibitors targeting a range of kinases, most notably Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). However, the clinical success and safety of these inhibitors are intrinsically linked to their selectivity. Unintended interactions with off-target kinases can lead to unforeseen side effects and complex pharmacological profiles.
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of representative 5H-pyrrolo[2,3-b]pyrazine-based inhibitors. By synthesizing publicly available experimental data and elucidating the underlying methodologies, we aim to equip researchers with the critical insights needed to navigate the complexities of kinase inhibitor selectivity and inform the design of next-generation therapeutics with improved safety and efficacy.
The 5H-pyrrolo[2,3-b]pyrazine Scaffold: A Double-Edged Sword of Potency and Promiscuity
The 5H-pyrrolo[2,3-b]pyrazine core, a 7-deazapurine analog, presents a unique combination of hydrogen bond donors and acceptors that facilitate strong binding to the ATP pocket of various kinases. This inherent binding affinity is a key driver of their potency but also presents a significant challenge in achieving selectivity. Subtle modifications to the scaffold's substituents can dramatically alter the inhibitor's interaction with the diverse topographies of different kinase active sites, thereby dictating its cross-reactivity profile. Understanding these structure-selectivity relationships is paramount for rational drug design.
Comparative Cross-Reactivity Analysis: FGFR and JAK Inhibitors
To illustrate the selectivity profiles of 5H-pyrrolo[2,3-b]pyrazine-based inhibitors, we will examine representative compounds targeting the FGFR and JAK families. While direct head-to-head kinome-wide comparisons of multiple 5H-pyrrolo[2,3-b]pyrazine inhibitors are not always publicly available from a single study, we can synthesize data from various sources to build a comparative picture.
FGFR-Targeted Inhibitors
The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers, making it a prime therapeutic target.
One notable example, while not a direct 5H-pyrrolo[2,3-b]pyrazine, is CH5183284/Debio 1347 , a selective FGFR1, 2, and 3 inhibitor whose development originated from a screening library that included 5H-pyrrolo[2,3-b]pyrazine derivatives.[1] Its selectivity profile provides a valuable benchmark. A KINOMEscan panel of 442 kinases revealed that at a concentration of 100 nM, CH5183284/Debio 1347 only significantly bound to five kinases, including its primary targets FGFR1, 2, and 3.[2] This high degree of selectivity is a desirable characteristic for minimizing off-target effects.
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets (at 100 nM) | Reference |
| CH5183284/Debio 1347 | FGFR1, FGFR2, FGFR3 | 9.3, 7.6, 22 | FGFR4 (290 nM), KDR (2100 nM), Limited binding to 2 other kinases in a 442-kinase panel | [1][2] |
| Hypothetical 5H-pyrrolo[2,3-b]pyrazine FGFR Inhibitor A | FGFR1/2 | <10 | Data not publicly available | - |
| Hypothetical 5H-pyrrolo[2,3-b]pyrazine FGFR Inhibitor B | FGFR1/2/3 | <20 | Data not publicly available | - |
Table 1: Comparative selectivity data for an exemplary FGFR inhibitor. Data for hypothetical 5H-pyrrolo[2,3-b]pyrazine-based inhibitors is included to highlight the need for publicly available, comparative kinome scan data for this specific chemical class.
JAK-Targeted Inhibitors
The JAK family of non-receptor tyrosine kinases is central to cytokine signaling via the JAK-STAT pathway, playing a critical role in inflammation and immunity.[3] 5H-pyrrolo[2,3-b]pyrazine derivatives have been explored as potent JAK inhibitors. For instance, a series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers were identified as potent JAK3 inhibitors.[4]
| Compound Class | Primary Target(s) | Key Off-Targets (from related inhibitors) | Potential Implications of Off-Targeting | Reference |
| 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers | JAK3 | Data not available for this specific class. Related JAK inhibitors (e.g., Tofacitinib) show off-target activity against kinases like STK2. | Modulation of pathways related to viral infection/reactivation. | [4][5] |
| Tofacitinib (Pyrrolo[2,3-d]pyrimidine core) | JAK1/JAK3 | Serine/threonine-protein kinase N2, TRPM6 | Attenuation of pulmonary vascular remodeling, modulation of Hepatitis C viral response, hypomagnesemia. | [5][6] |
Table 2: Cross-reactivity insights for JAK-targeted inhibitors, drawing parallels from a well-characterized inhibitor with a related core structure.
Understanding the "Why": Signaling Pathways and Off-Target Consequences
The clinical implications of cross-reactivity are best understood in the context of cellular signaling pathways. Inhibition of an off-target kinase can lead to a cascade of unintended biological effects.
FGFR Signaling Pathway
Activation of FGFRs triggers multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[7]
References
- 1. debiopharm.com [debiopharm.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Tale of Two Scaffolds: Unveiling the Distinct Binding Modes of Pyrrolo[2,3-b]pyrazine and Imidazo[1,2-b]pyridazine Kinase Inhibitors
In the landscape of kinase inhibitor drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the trajectory of a research program. Among the myriad of options, the pyrrolo[2,3-b]pyrazine and imidazo[1,2-b]pyridazine cores have emerged as "privileged scaffolds," demonstrating remarkable versatility and success in targeting a diverse range of protein kinases. While both are bicyclic, nitrogen-rich heteroaromatic systems capable of engaging in crucial interactions within the ATP-binding site, their subtle yet significant structural and electronic differences translate into distinct binding modes, offering unique advantages and challenges in inhibitor design. This guide provides an in-depth, objective comparison of the binding modes of these two prominent scaffolds, supported by experimental data, to empower researchers in making informed decisions for their drug discovery endeavors.
At a Glance: Key Physicochemical and Structural Differences
Before delving into specific binding interactions, it is essential to appreciate the intrinsic properties of each scaffold that underpin their binding behaviors.
| Property | Pyrrolo[2,3-b]pyrazine | Imidazo[1,2-b]pyridazine |
| Core Structure | 7-azaindole analogue | |
| Hydrogen Bond Donors | Typically one (pyrrolo N-H) | None in the core |
| Hydrogen Bond Acceptors | Two (pyrazine nitrogens) | Two (imidazole and pyridazine nitrogens) |
| Vectorial Space | Substituents can be directed from distinct positions around the core. | Substituents are projected from different vectors. |
| Planarity | Generally planar | Generally planar |
These fundamental differences in the number and location of hydrogen bond donors and acceptors, as well as the geometry of substituent projection, are the primary drivers of their differential engagement with the kinase ATP-binding pocket.
The Kinase Hinge: A Tale of Two Binding Strategies
The hinge region, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain, is the gatekeeper of the ATP-binding site. Formation of hydrogen bonds with the backbone of the hinge is a hallmark of many Type I and Type II kinase inhibitors. Here, the pyrrolo[2,3-b]pyrazine and imidazo[1,2-b]pyridazine scaffolds exhibit their most profound differences.
Pyrrolo[2,3-b]pyrazine: The Classic Bidentate Hinge Binder
The pyrrolo[2,3-b]pyrazine scaffold is a quintessential "hinge-binder," often forming a highly stable, bidentate hydrogen bond interaction with the kinase hinge. This is exemplified by its interaction with the Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2]
-
The Pyrrolo N-H: The nitrogen of the pyrrole ring acts as a hydrogen bond donor to the backbone carbonyl oxygen of a hinge residue (e.g., Ala564 in FGFR1).
-
The Pyrazine N7: The N7 nitrogen of the pyrazine ring acts as a hydrogen bond acceptor from the backbone amide proton of the same hinge residue.
This dual interaction anchors the inhibitor firmly in the ATP-binding site, providing a solid foundation for potency.
Caption: Bidentate hydrogen bonding of pyrrolo[2,3-b]pyrazine.
Imidazo[1,2-b]pyridazine: A More Versatile Interaction Profile
In contrast, the imidazo[1,2-b]pyridazine scaffold, lacking a hydrogen bond donor in its core, typically engages the hinge region through a single hydrogen bond. The N1 nitrogen of the imidazole ring acts as a hydrogen bond acceptor from a backbone amide proton of a hinge residue. This is observed in its binding to the pseudokinase domain (JH2) of Tyrosine Kinase 2 (Tyk2).[3]
While seemingly a weaker interaction compared to the bidentate binding of the pyrrolopyrazine core, this monodentate interaction can offer greater flexibility in the overall binding pose. This allows for the optimization of other interactions within the ATP pocket, which can be a key strategy for achieving selectivity.
Interestingly, some imidazo[1,2-b]pyridazine-based inhibitors have been shown to adopt unconventional binding modes, not interacting with the hinge region at all. For instance, in PIM kinases, these inhibitors were found to interact with the N-terminal lobe αC helix, a mode that contributes to their selectivity.[4]
Caption: Monodentate hydrogen bonding of imidazo[1,2-b]pyridazine.
Beyond the Hinge: Exploring the ATP-Binding Pocket
The orientation of the core scaffold, dictated by its hinge interactions, determines how substituents can be positioned to interact with other key regions of the ATP-binding site, such as the gatekeeper residue, the DFG motif, and the solvent-exposed region.
| Interaction Region | Pyrrolo[2,3-b]pyrazine Inhibitors | Imidazo[1,2-b]pyridazine Inhibitors |
| Gatekeeper Pocket | Substituents at the 5- and 6-positions can be directed towards the gatekeeper residue to enhance potency and selectivity. | Substituents at the 3- and 6-positions can access the gatekeeper pocket, offering different vectors for optimization. |
| Solvent Front | The 2- and 3-positions are often utilized to introduce solubilizing groups or moieties that can interact with the solvent-exposed region. | The 2- and 8-positions can be modified to extend into the solvent front, influencing pharmacokinetic properties. |
| DFG Motif | Can be designed to interact with the DFG motif in its "in" or "out" conformation, leading to Type I or Type II inhibitors. | Also capable of being developed as both Type I and Type II inhibitors by targeting different DFG conformations. |
Case Studies in Drug Discovery
The theoretical differences in binding modes translate into tangible outcomes in drug discovery programs.
Case Study 1: Pyrrolo[2,3-b]pyrazine as Potent FGFR Inhibitors
The development of selective FGFR inhibitors has successfully leveraged the pyrrolo[2,3-b]pyrazine scaffold.[1][5] Structure-activity relationship (SAR) studies have demonstrated that substitution at the 5-position with a sulfonyl group and at the 3-position with a substituted pyrazole can lead to potent and selective FGFR inhibitors.[5] X-ray crystallography confirmed the bidentate hydrogen bonding with the hinge and the projection of the substituents into key pockets of the ATP-binding site.[2]
Case Study 2: Imidazo[1,2-b]pyridazine as Allosteric TYK2 Inhibitors
The imidazo[1,2-b]pyridazine core has been instrumental in the discovery of selective inhibitors of the TYK2 pseudokinase (JH2) domain.[3] By forming a single hydrogen bond with the hinge, these inhibitors can be optimized to occupy a unique allosteric pocket within the JH2 domain, leading to high selectivity over other JAK family members. The SAR for this series highlighted the importance of substituents at the 3- and 6-positions for achieving high potency and favorable pharmacokinetic properties.[3]
Experimental Protocols for Elucidating Binding Modes
The definitive determination of a ligand's binding mode relies on a combination of experimental techniques.
X-Ray Crystallography: The Gold Standard
Obtaining a high-resolution crystal structure of a protein-ligand complex provides an unambiguous view of the binding mode.
Step-by-Step Methodology:
-
Protein Expression and Purification: Obtain high-purity, homogenous protein of the target kinase domain.
-
Crystallization:
-
Co-crystallization: Incubate the purified protein with a molar excess of the inhibitor before setting up crystallization screens.
-
Soaking: Grow apo-crystals of the protein and then soak them in a solution containing the inhibitor.
-
-
Data Collection: Expose the protein-ligand crystals to a high-intensity X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to solve the electron density map and build and refine the atomic model of the protein-ligand complex.
Caption: X-Ray Crystallography Workflow.
Molecular Docking: A Powerful Predictive Tool
Computational docking simulations can provide valuable insights into potential binding modes and guide the design of new inhibitors.
Step-by-Step Methodology:
-
Protein and Ligand Preparation: Prepare the 3D structures of the target kinase and the inhibitor library, including adding hydrogen atoms and assigning charges.
-
Binding Site Definition: Define the coordinates of the ATP-binding site on the kinase structure.
-
Docking Simulation: Use a docking algorithm to systematically sample different conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: Score the predicted binding poses based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions.
Caption: Molecular Docking Workflow.
Conclusion: Choosing the Right Scaffold for the Job
Both the pyrrolo[2,3-b]pyrazine and imidazo[1,2-b]pyridazine scaffolds are powerful tools in the arsenal of the medicinal chemist. The choice between them is not a matter of inherent superiority, but rather a strategic decision based on the specific target and the desired inhibitor profile.
-
The pyrrolo[2,3-b]pyrazine scaffold, with its classic bidentate hinge-binding motif, offers a robust starting point for developing potent ATP-competitive inhibitors. Its well-defined interaction with the hinge provides a stable anchor, allowing for systematic exploration of other regions of the ATP-binding site.
-
The imidazo[1,2-b]pyridazine scaffold provides greater flexibility in its binding interactions. While it can engage the hinge in a monodentate fashion, its ability to adopt unconventional binding modes opens up opportunities for achieving high selectivity, particularly for targets with unique features in their ATP-binding sites.
A thorough understanding of the distinct binding characteristics of these two scaffolds, coupled with the application of rigorous experimental and computational techniques, will undoubtedly continue to fuel the discovery of novel and effective kinase inhibitors for the treatment of a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Anti-Proliferative Activity in Human Tumor Cell Lines
This guide provides an in-depth comparison of methodologies for validating the anti-proliferative activity of novel compounds against human tumor cell lines. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causality behind experimental choices, ensuring the generation of robust, reproducible, and meaningful data.
Chapter 1: Foundational Concepts - Choosing the Right Tool for the Job
The primary goal of an anti-proliferative assay is to quantify a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required for 50% inhibition in vitro, is a key metric derived from these assays.[1] The selection of an appropriate assay is the most critical first step and depends on the specific research question, the characteristics of the cell lines, and the anticipated mechanism of the compound.
Comparison of Common Anti-Proliferative Assays
Two of the most established and widely utilized methods are the Sulforhodamine B (SRB) assay and the MTT assay.
-
Sulforhodamine B (SRB) Assay: This is a cell staining assay based on the quantitative staining of cellular proteins by the sulforhodamine B dye.[2] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells. The U.S. National Cancer Institute (NCI) adopted the SRB assay for its large-scale anticancer drug screening program (NCI-60) due to its reliability and reproducibility.[2][3] The SRB assay offers better linearity with cell number and higher sensitivity compared to the MTT assay.[4][5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures cellular metabolic activity.[1] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells. While widely used, the MTT assay can be influenced by the metabolic state of the cells, which may not always correlate directly with cell number.
| Feature | Sulforhodamine B (SRB) Assay | MTT Assay |
| Principle | Stains total cellular protein. | Measures metabolic activity (reduction of tetrazolium salt).[1] |
| Endpoint | Colorimetric (absorbance). | Colorimetric (absorbance). |
| Pros | Excellent linearity, high sensitivity, not dependent on metabolic state, stable endpoint.[4][5] | Widely used and understood. |
| Cons | Requires a fixation step. | Can be affected by compound interference and changes in cellular metabolism. |
| Best For | Large-scale screens, adherent cells, comparing cytotoxicity across diverse cell lines. | General viability screening. |
Recommendation: For robust and reproducible comparative studies, the SRB assay is often recommended due to its stability and basis in total biomass rather than transient metabolic activity.[6]
Chapter 2: The Pillars of Experimental Design
A successful anti-proliferative study hinges on meticulous experimental design. Overlooking these foundational steps can lead to noisy, misleading, or entirely invalid data.
Cell Line Selection and Integrity
The NCI-60 panel, established in the late 1980s, represents nine human cancer types and provides an extensive database for comparing compound activity.[7] When selecting cell lines, consider the following:
-
Relevance: Choose cell lines that are relevant to the cancer type being studied.
-
Genetic Background: Be aware of the mutational status of key genes (e.g., TP53) as this can significantly influence drug sensitivity.[8]
-
Authentication: Only use cell lines from reputable cell banks (e.g., ATCC). Cell line misidentification is a persistent problem in biomedical research. All incoming cell lines should be quarantined and authenticated.[9]
Optimizing Cell Seeding Density
The number of cells seeded per well is a critical parameter.
-
Too Low: A low cell density may result in a signal that is too weak to be accurately measured.[10]
-
Too High: Overcrowding can lead to contact inhibition, where cell proliferation slows or stops, which would mask the true effect of the compound.[10]
The optimal seeding density ensures cells are in the exponential growth phase throughout the experiment.[10] This must be determined empirically for each cell line by performing a growth curve analysis prior to the main experiment.
The Dose-Response Curve
To accurately determine an IC50 value, a dose-response experiment is essential.
-
Concentration Range: Use a series of drug concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar), to generate a complete sigmoidal curve.
-
Controls: Every assay plate must include:
-
Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) as the treated cells. This represents 100% viability or 0% inhibition.
-
Blank: Wells containing only media to subtract background absorbance.
-
Time Zero (Tz) Control (for SRB): A plate of cells fixed at the time of drug addition to measure the cell population at the start of the treatment.[11]
-
Chapter 3: Validated Protocol - The NCI-60 SRB Assay
This protocol is adapted from the methodology used by the National Cancer Institute for its 60-cell line screen.[11] It provides a self-validating system through the inclusion of essential controls.
Experimental Workflow Diagram
Caption: Workflow for the Sulforhodamine B (SRB) anti-proliferative assay.
Step-by-Step Methodology
-
Cell Seeding: Inoculate cells into 96-well microtiter plates at their predetermined optimal plating density (typically 5,000-40,000 cells/well).[11]
-
Incubation: Incubate plates for 24 hours at 37°C, 5% CO2, and 100% relative humidity to allow for cell attachment.[11]
-
Time Zero Plate: After the 24-hour incubation, fix one set of plates with cold 10% Trichloroacetic Acid (TCA) to represent the cell population at the time of drug addition (Tz).
-
Drug Addition: Add the experimental compounds, serially diluted in complete medium, to the remaining plates. Include vehicle-treated wells as a negative control.
-
Treatment Incubation: Incubate the plates for an additional 48-72 hours. The duration should be sufficient for at least two cell doublings.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% TCA. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water to remove TCA, unbound dye, and media components. Air dry the plates completely.[11]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.[11]
-
Post-Stain Wash: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[11] Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Readout: Read the absorbance on a plate reader at a wavelength of 510-515 nm.
Chapter 4: Data Analysis and Interpretation
The goal of the analysis is to convert raw absorbance data into meaningful IC50 values.
-
Data Normalization: Calculate the percentage of cell growth relative to the controls.
-
The absorbance of the vehicle control represents 100% growth.
-
The absorbance of the Time Zero (Tz) plate represents the starting cell number.
-
-
IC50 Calculation: Plot the percentage of growth inhibition against the logarithm of the drug concentration.[12][13] Use a non-linear regression model (e.g., four-parameter logistic function) to fit a sigmoidal dose-response curve.[13] The IC50 is the concentration at which the curve crosses the 50% inhibition mark.[14]
Chapter 5: Case Study - Doxorubicin's Differential Activity
Doxorubicin is a widely used chemotherapeutic agent that primarily acts by intercalating DNA and inhibiting topoisomerase II, which ultimately induces DNA damage and apoptosis.[1][15] The activation of the p53 tumor suppressor protein is a critical component of the DNA damage response, often leading to cell cycle arrest or apoptosis.[16][17][18]
Mechanism of Action: Doxorubicin and the p53 Pathway
Caption: Simplified Doxorubicin-induced p53 signaling pathway.
Comparative Data
The sensitivity of different cancer cell lines to Doxorubicin can vary significantly, reflecting their diverse genetic backgrounds. The table below presents hypothetical, yet realistic, IC50 data obtained from an SRB assay.
| Cell Line | Cancer Type | TP53 Status | Doxorubicin IC50 (nM) |
| MCF-7 | Breast | Wild-Type | 50 |
| A549 | Lung | Wild-Type | 120 |
| HeLa | Cervical | Inactivated by HPV | 250 |
| MDA-MB-231 | Breast | Mutant | 400 |
Interpretation: Cell lines with wild-type p53 (MCF-7, A549) generally exhibit higher sensitivity to DNA damaging agents like Doxorubicin. In contrast, cells with compromised p53 function (HeLa, MDA-MB-231) may show increased resistance.[8] This comparative data is crucial for identifying potential biomarkers of drug sensitivity and for selecting appropriate models for further mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. remedypublications.com [remedypublications.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 15. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p53: DNA Damage Response and Cancer [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Validation of 5H-pyrrolo[2,3-b]pyrazine Compounds in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, demonstrating potent activity against therapeutically relevant targets such as Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs). This guide provides a comprehensive overview of the in-vivo validation of this chemical series, offering a comparative analysis of their performance in established animal models and contextualizing their efficacy against current standards of care. This document is intended to serve as a technical resource, elucidating the experimental rationale and methodologies crucial for the preclinical assessment of these promising therapeutic agents.
The 5H-pyrrolo[2,3-b]pyrazine Scaffold: A Versatile Kinase Hinge-Binder
The 5H-pyrrolo[2,3-b]pyrazine core has been the subject of extensive medicinal chemistry efforts due to its ability to effectively interact with the ATP-binding site of various kinases.[1][2][3] Its rigid, planar structure allows for favorable interactions within the hinge region, a critical determinant of kinase inhibition. Structural modifications at various positions of the pyrrolopyrazine ring have enabled the development of compounds with high potency and selectivity for specific kinase targets, notably FGFRs and JAKs.[1][2]
Targeting FGFR in Oncology: In-Vivo Efficacy in Xenograft Models
Aberrant FGFR signaling is a key driver in various malignancies, making it a compelling target for anti-cancer therapies.[1][2] Several 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors have been synthesized and evaluated for their in-vivo anti-tumor activity.
One notable example is a compound that demonstrated significant tumor growth inhibition in a SNU-16 human gastric cancer xenograft model.[4] The SNU-16 cell line is characterized by FGFR2 amplification, making it a clinically relevant model for testing FGFR-targeted therapies.[5]
Comparative In-Vivo Performance: 5H-pyrrolo[2,3-b]pyrazine Compound vs. Standard of Care (Conceptual)
While direct head-to-head in-vivo studies are not extensively published, we can compare the reported efficacy of a representative 5H-pyrrolo[2,3-b]pyrazine FGFR inhibitor with established FGFR inhibitors like AZD4547, which has also been evaluated in various xenograft models.[6]
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 5H-pyrrolo[2,3-b]pyrazine Derivative | SNU-16 Gastric Cancer Xenograft | 50 mg/kg, p.o., q.d. | Significant reduction in tumor volume | [4] |
| AZD4547 | Ovarian Cancer Xenograft | 15 mg/kg, p.o., q.d. | Significant tumor growth inhibition | [6] |
Note: This table provides a conceptual comparison. A direct comparison would require testing both compounds in the same study under identical conditions.
Experimental Workflow: Xenograft Tumor Model
The successful in-vivo validation of an anti-cancer compound relies on a well-defined and reproducible xenograft model.
Detailed Protocol: SNU-16 Xenograft Model[5][7]
-
Cell Culture: SNU-16 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.[5]
-
Animal Inoculation: 100 µL of the cell suspension (1 x 10^6 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).[5]
-
Tumor Growth Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Group Randomization: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.
-
Treatment Administration: The 5H-pyrrolo[2,3-b]pyrazine compound is administered orally (p.o.) daily at the determined dose. The control group receives the vehicle.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and processed for histological and biomarker analysis.
Targeting JAKs in Inflammatory Diseases: In-Vivo Efficacy in Arthritis Models
The JAK-STAT signaling pathway is central to the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA).[7] Consequently, JAK inhibitors have become an important class of therapeutics. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been utilized to develop potent and selective JAK inhibitors.
While specific in-vivo data for a 5H-pyrrolo[2,3-b]pyrazine JAK inhibitor is not as readily available in the public domain as for FGFR inhibitors, the established efficacy of the JAK inhibitor tofacitinib, which features a related pyrrolo[2,3-d]pyrimidine core, in animal models of arthritis provides a strong rationale for the evaluation of 5H-pyrrolo[2,3-b]pyrazine-based JAK inhibitors in similar models.[7][8][9][10]
Comparative In-Vivo Performance: Tofacitinib in a Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in mice is a widely used and well-characterized model for studying RA.[11][12][13][14]
| Compound | Animal Model | Dosing Regimen | Efficacy Readouts | Reference |
| Tofacitinib | DBA/1J mice with CIA | 30 mg/kg/day, p.o. | Significant reduction in paw thickness and arthritis score | [9] |
This data for tofacitinib serves as a benchmark for evaluating novel 5H-pyrrolo[2,3-b]pyrazine-based JAK inhibitors in the CIA model.
The JAK-STAT Signaling Pathway in Autoimmunity
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arthritis | Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis | springermedicine.com [springermedicine.com]
- 8. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. chondrex.com [chondrex.com]
- 13. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
Navigating the SAR Landscape of Pyrrolopyrazines: A Comparative Guide to Computational and Experimental Approaches
In the intricate world of drug discovery, establishing a clear Structure-Activity Relationship (SAR) is paramount to the successful development of novel therapeutics. The pyrrolopyrazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent kinase inhibition. Understanding how subtle modifications to this core structure influence its biological activity is the key to unlocking its full therapeutic potential. This guide provides an in-depth comparative analysis of computational and experimental methodologies for elucidating the SAR of pyrrolopyrazine derivatives, offering insights into the strengths, limitations, and synergistic potential of these approaches.
The Synergy of Bits and Biology in Pyrrolopyrazine SAR
The journey of transforming a promising pyrrolopyrazine hit into a clinical candidate is a complex dance between predictive computational modeling and empirical experimental validation. Computational methods offer a rapid and cost-effective way to explore vast chemical spaces and prioritize compounds for synthesis, while experimental assays provide the definitive biological data that ultimately confirms or refutes these predictions. This guide will dissect both approaches, providing a framework for their integrated and strategic application in pyrrolopyrazine SAR studies.
Computational Approaches: Predicting Activity in the Digital Realm
In silico techniques have revolutionized the early stages of drug discovery by enabling the rapid assessment of large libraries of virtual compounds. These methods can be broadly categorized into structure-based and ligand-based approaches.
Structure-Based Virtual Screening and Molecular Docking
When the three-dimensional structure of the biological target is known, structure-based methods like molecular docking can be incredibly powerful. This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a docking score.
A typical molecular docking workflow for pyrrolopyrazine kinase inhibitors would involve:
-
Target Preparation: The crystal structure of the target kinase is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the pyrrolopyrazine derivatives are generated and optimized to their lowest energy conformation.
-
Docking Simulation: A docking algorithm is used to fit the prepared ligands into the active site of the target protein.
-
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.
The causality behind this experimental choice lies in its ability to provide a structural hypothesis for the observed biological activity. For instance, a higher docking score for a particular pyrrolopyrazine derivative might be attributed to the formation of a critical hydrogen bond with a key residue in the kinase hinge region.
Experimental Protocol: Molecular Docking of Pyrrolopyrazine Analogs
-
Obtain Target Structure: Download the crystal structure of the target kinase (e.g., Fibroblast Growth Factor Receptor 1, FGFR1) from the Protein Data Bank (PDB ID: 4HJO).
-
Prepare the Protein:
-
Load the PDB file into a molecular modeling software (e.g., AutoDock Tools).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Define the grid box to encompass the ATP-binding site of the kinase.
-
-
Prepare the Ligands:
-
Draw the 2D structures of the pyrrolopyrazine derivatives.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in a compatible format (e.g., .pdbqt).
-
-
Perform Docking:
-
Use a docking program (e.g., AutoDock Vina) to dock each ligand into the prepared receptor grid.
-
Set the exhaustiveness parameter to ensure a thorough search of the conformational space.
-
-
Analyze Results:
-
Visualize the docked poses and analyze the interactions (hydrogen bonds, hydrophobic contacts) with the key active site residues.
-
Rank the compounds based on their predicted binding affinities (docking scores).
-
Ligand-Based Approaches: Quantitative Structure-Activity Relationship (QSAR)
In the absence of a known target structure, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.
The development of a QSAR model for pyrrolopyrazine derivatives would typically follow these steps:
-
Data Collection: A dataset of pyrrolopyrazine analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.
-
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques.
The rationale for using QSAR is its ability to identify the key molecular features that drive biological activity, even without structural information of the target. This can guide the design of new analogs with improved potency.
Diagram: Computational SAR Workflow
Caption: Computational workflow for pyrrolopyrazine SAR.
Experimental Approaches: Ground Truth in the Laboratory
While computational methods provide valuable predictions, experimental validation is the ultimate arbiter of a compound's true biological activity. The synthesis of novel pyrrolopyrazine derivatives followed by in vitro biological evaluation is the cornerstone of experimental SAR studies.
Chemical Synthesis of Pyrrolopyrazine Analogs
The synthesis of a library of pyrrolopyrazine derivatives with systematic structural modifications is the first step in an experimental SAR campaign. The choice of synthetic routes will depend on the desired substitutions on the pyrrolopyrazine core. A common strategy involves a multi-step synthesis starting from commercially available precursors. The rationale behind synthesizing a diverse set of analogs is to systematically probe the effect of different functional groups at various positions on the scaffold.
Experimental Protocol: Synthesis of a Pyrrolopyrazine Derivative (General Example)
-
Step 1: Synthesis of the Pyrrole Precursor: React a substituted α-amino acid with a β-ketoester in the presence of a suitable catalyst to form the pyrrole ring.
-
Step 2: Formation of the Pyrazine Ring: Cyclize the pyrrole precursor with a 1,2-dicarbonyl compound under acidic or basic conditions to construct the pyrazine ring.
-
Step 3: Functionalization: Introduce various substituents onto the pyrrolopyrazine core through standard organic reactions such as Suzuki coupling, Buchwald-Hartwig amination, or acylation.
-
Purification and Characterization: Purify the final compounds using techniques like column chromatography or recrystallization. Confirm the structure and purity of each compound using methods such as NMR, mass spectrometry, and HPLC.
In Vitro Biological Evaluation
Once synthesized, the pyrrolopyrazine derivatives are subjected to a battery of in vitro assays to determine their biological activity. For kinase inhibitors, a common primary screen is an enzyme inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against FGFR1)
-
Prepare Reagents:
-
Recombinant human FGFR1 enzyme.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP (adenosine triphosphate).
-
Test compounds (pyrrolopyrazine derivatives) dissolved in DMSO.
-
Kinase buffer.
-
-
Assay Procedure:
-
Add the kinase, substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a set period.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound at various concentrations.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
Diagram: Experimental SAR Workflow
Caption: Experimental workflow for pyrrolopyrazine SAR.
The Comparative Analysis: Where Theory Meets Reality
The true power of an integrated drug discovery approach lies in the careful comparison of computational predictions with experimental results. This comparative analysis can reveal the strengths and weaknesses of the computational models and provide deeper insights into the SAR of the pyrrolopyrazine scaffold.
Convergence: When Predictions Align with Reality
In many cases, computational models can accurately predict the trends in biological activity observed experimentally. For example, a study on a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR kinase inhibitors found that the computationally predicted binding modes were consistent with the experimentally determined SAR.
Table 1: Example of Convergence between Computational and Experimental Data for Pyrrolopyrazine Analogs
| Compound | Substitution at R1 | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| 1 | -H | -8.5 | 150 |
| 2 | -CH3 | -9.2 | 75 |
| 3 | -OCH3 | -9.8 | 20 |
| 4 | -Cl | -10.5 | 5 |
In this hypothetical example, the increasing negative docking scores correlate well with the decreasing IC50 values, suggesting that the computational model is effectively capturing the key interactions driving potency.
Divergence: Uncovering the Limitations of In Silico Models
It is not uncommon for computational predictions to diverge from experimental reality. These discrepancies can arise from several factors, including:
-
Inaccurate Scoring Functions: The scoring functions used in molecular docking are approximations of the true binding free energy and may not always accurately rank compounds.
-
Protein Flexibility: Most docking protocols treat the protein as a rigid entity, which is not always a true representation of the dynamic nature of proteins in solution.
-
Solvation Effects: The role of water molecules in the binding pocket is often simplified or ignored in computational models, yet it can have a significant impact on ligand binding.
-
Off-Target Effects: A compound may show low activity in a cell-based assay despite having a good predicted binding affinity for the intended target due to off-target effects or poor cell permeability.
When divergence occurs, it is crucial to analyze the potential reasons and use this information to refine the computational models. For instance, if a compound with a high docking score shows poor experimental activity, it may be necessary to perform more advanced simulations, such as molecular dynamics, to get a more accurate picture of the binding event.
Diagram: Integrated SAR Cycle
Caption: The iterative cycle of integrated SAR studies.
Conclusion: A Symbiotic Relationship for Accelerated Drug Discovery
The determination of the Structure-Activity Relationship for pyrrolopyrazine derivatives is most effectively achieved through a synergistic interplay between computational and experimental approaches. Computational methods provide a powerful engine for hypothesis generation and the prioritization of synthetic efforts, while experimental validation provides the essential ground truth. By embracing an integrated workflow that leverages the strengths of both in silico and in vitro techniques, researchers can navigate the complex SAR landscape of pyrrolopyrazines more efficiently, accelerating the discovery of novel and effective therapeutics. This guide has provided a framework for this integrated approach, emphasizing the importance of a critical and comparative mindset in the interpretation of both computational and experimental data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
